Benzylisatin
Description
The exact mass of the compound 1-Benzyl-1H-indole-2,3-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100000. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-14-12-8-4-5-9-13(12)16(15(14)18)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIISFRLGYDVIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295164 | |
| Record name | 1-Benzyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217-89-6 | |
| Record name | 1217-89-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzylisatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of novel Benzylisatin derivatives
An In-depth Technical Guide on the Synthesis and Characterization of Novel Benzylisatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Isatin (B1672199) (1H-indole-2,3-dione), an endogenous heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to the vast array of biological activities exhibited by its derivatives.[1] The introduction of a benzyl (B1604629) group at the N-1 position of the isatin core often enhances lipophilicity and can significantly modulate pharmacological properties. These N-benzylisatin derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and anticonvulsant effects.[2][3] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel this compound derivatives, focusing on their potential as therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of N-benzylisatin derivatives is typically a straightforward process, primarily involving the N-alkylation of the isatin core. This core can then be further modified, most commonly at the C-3 carbonyl position, to generate a diverse library of compounds, such as Schiff bases and hydrazones.
General Synthesis Workflow
The primary synthetic route involves two key steps:
-
N-Benzylation of Isatin: The acidic N-H proton of the isatin indole (B1671886) ring is deprotonated by a base, followed by a nucleophilic substitution reaction (SN2) with a benzyl halide.[4]
-
Condensation at C-3 Carbonyl: The highly reactive ketone at the C-3 position of the N-benzylisatin is condensed with various primary amines, hydrazines, or hydrazides to form corresponding imines (Schiff bases) or hydrazones.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following sections provide step-by-step protocols for the synthesis and characterization of these compounds.
Synthesis of 1-Benzylindoline-2,3-dione (N-Benzylisatin)
This protocol is adapted from procedures described for the N-alkylation of isatin.[5]
-
Dissolution: Dissolve isatin (1.0 eq) in a suitable polar aprotic solvent, such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF), in a round-bottom flask.
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 1.2-1.5 eq) and a catalytic amount of potassium iodide (KI, 0.2 eq) to the solution.
-
Stirring: Stir the mixture at room temperature for 5-10 minutes to form the isatin salt.
-
Addition of Benzyl Halide: Add benzyl chloride or benzyl bromide (1.1-1.5 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (or 80 °C for DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC).[5] The reaction is typically complete within 4-12 hours.
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Purification: Filter the resulting solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane solvent system to yield the pure N-benzylisatin.[5]
Synthesis of N-Benzylisatin-Aryl Hydrazones
This protocol describes the condensation reaction at the C-3 position, adapted from published methods.[2]
-
Dissolution: Dissolve N-benzylisatin (1.0 eq) and a substituted arylhydrazine or hydrazide (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Reflux the reaction mixture for 3-5 hours. Monitor the formation of the product by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry under a vacuum to obtain the pure hydrazone derivative.
Characterization Protocols
The synthesized compounds are characterized using standard spectroscopic techniques.
-
Melting Point (M.P.): Determined using a digital melting point apparatus and are reported uncorrected.[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Spectra are recorded on an FT-IR spectrophotometer using KBr disks.[2] Key peaks include the C=O stretching of the amide and ketone groups, and the C=N stretch in Schiff bases/hydrazones.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 600 MHz spectrometer using DMSO-d₆ or CDCl₃ as the solvent and TMS as the internal standard.[2][6]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the synthesized compounds, confirming their molecular weight.[2][5]
Characterization and Biological Data
The following tables summarize characterization data and biological activity for representative N-benzylisatin derivatives reported in the literature.
Table 1: Physicochemical and Spectroscopic Characterization Data
| Compound ID | Derivative Type | Yield (%) | M.P. (°C) | FT-IR (cm⁻¹) ν(C=O), ν(C=N) | ¹H NMR (δ, ppm) Key Signals | Ref. |
| 2a | N-Benzylisatin | 79-95 | 127-131 | 1728, 1608 | 4.9-5.0 (s, 2H, N-CH₂) | [2] |
| 6c | Hydrazone | 50 | 235-236 | 1705, 1608, 1589 | 4.97 (s, 2H, N-CH₂), 8.65 (s, 1H, N=CH) | [2] |
| 6f | Hydrazone | 68 | 216-217 | 1720, 1602 | 4.95 (s, 2H, N-CH₂), 8.60 (s, 1H, N=CH) | [2] |
| 4c | Schiff Base | 78 | 258-260 | 1720, 1612 | 5.01 (s, 2H, N-CH₂) |
Table 2: In Vitro Anticancer Activity (IC₅₀ Values in µM)
| Compound ID | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | VEGFR-2 Inhibition | Ref. |
| 6c | 4.35 | 4.09 | - | - | [2] |
| 7c | - | - | 7.17 | 0.728 | [4] |
| 7d | - | - | 2.93 | 0.503 | [4] |
| 2m ¹ | - | - | - | - | [3] |
| Gefitinib | 15.23 | 7.35 | - | - | [2] |
| Doxorubicin | - | - | 16.21 | - | [4] |
| ¹Compound 2m (N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin) showed an IC₅₀ of 0.03 µM against K562 (Leukemia) cells.[3] |
Table 3: Antibacterial Activity
| Compound Series | Activity Level | Tested Bacteria | Notes | Ref. |
| 3(a-c), 4(a-c) | Moderate | Gram-positive & Gram-negative | Schiff bases of N-benzylisatins. 4(a-c) series more active than 3(a-c). No activity against Klebsiella pneumoniae. No antifungal activity observed. |
Mechanism of Action and Signaling Pathways
Several N-benzylisatin derivatives have emerged as potent anticancer agents by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[7] A primary mechanism involves the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][4]
Inhibition of VEGFR-2 Signaling Pathway
VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[7] By binding to the ATP-binding site of the VEGFR-2 kinase domain, certain this compound derivatives can block its activation and downstream signaling. This inhibition prevents endothelial cell proliferation and migration, ultimately suppressing tumor-induced angiogenesis.[1][4]
References
- 1. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
Spectroscopic Analysis of N-benzylisatin Compounds: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of N-benzylisatin compounds, a class of molecules with significant therapeutic potential.
N-benzylisatin derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The synthesis and evaluation of these compounds rely heavily on robust analytical techniques to confirm their structure and purity. This technical guide provides a comprehensive overview of the spectroscopic analysis of N-benzylisatin compounds, detailing experimental protocols and summarizing key spectral data to aid in their characterization.
Synthesis of N-benzylisatin Derivatives
The foundational step in the analysis of N-benzylisatin compounds is their synthesis. A common and effective method involves the N-alkylation of isatin (B1672199) or its derivatives with benzyl (B1604629) bromide.[1] The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base like potassium carbonate (K2CO3).[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Further modifications, such as the formation of Schiff bases or hydrazones, are often performed at the C3-carbonyl position of the N-benzylisatin core to generate a wide array of derivatives with varied biological activities.[1]
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of N-benzylisatin compounds. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the molecular structure of N-benzylisatin derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of an N-benzylisatin compound will typically show characteristic signals for the aromatic protons of the isatin core and the benzyl group, as well as a singlet for the benzylic methylene (B1212753) protons (N-CH₂-Ph).[1][3]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule, including the characteristic carbonyl carbons of the isatin moiety.[1]
Table 1: Representative ¹H NMR Spectral Data for N-benzylisatin Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 1-Benzyl-3-((4-(dimethylamino)benzylidene)hydrazono)indolin-2-one | DMSO-d6 | 3.06 (s, 6H, N(CH₃)₂), 4.97 (s, 2H, N-CH₂-Ph), 6.84 (d, J = 7.8, 2H, ArH), 6.98 (d, J = 7.2, 1H, ArH), 7.15 (t, 1H, ArH), 7.26 (s, 1H, ArH), 7.34 (m, 5H, ArH), 7.85 (d, J = 7.8, 2H, ArH), 8.30 (d, J = 7.2, 1H, ArH), 8.67 (s, 1H, N=CH)[1] |
| 1-Benzyl-3-((3-methylbenzylidene)hydrazono)indolin-2-one | DMSO-d6 | 2.38 (s, 3H, Ph-CH₃), 4.95 (s, 2H, N-CH₂-Ph), 7.0 (d, J = 8.4, 1H, ArH), 7.07 (t, 1H, ArH), 7.22–7.42 (m, 7H, ArH), 7.45 (t, 1H, ArH), 7.76 (s, 1H, ArH), 7.78 (d, J = 7.8, 1H, ArH), 7.95 (d, J = 7.2, 1H, ArH), 8.85 (s, 1H, N=CH)[1] |
| 1-Benzyl-3-((4-hydroxybenzylidene)hydrazono)indolin-2-one | DMSO-d6 | 4.97 (s, 2H, N-CH₂-Ph), 6.92 (d, J = 7.8, 2H, ArH), 6.98 (d, J = 7.2, 1H, ArH), 7.08 (t, 1H, ArH), 7.22–7.4 (m, 6H, ArH), 7.73 (bs, 1H, OH), 7.86 (d, J = 7.2, 2H, ArH), 8.15 (d, J = 7.8, 1H, ArH), 8.65 (s, 1H, N=CH)[1] |
Table 2: Representative ¹³C NMR Spectral Data for N-benzylisatin Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 1-Benzyl-3-((4-(dimethylamino)benzylidene)hydrazono)indolin-2-one | DMSO-d6 | 166.41, 164.43, 153.76, 149.56, 144.80, 136.70, 133.09, 131.97, 129.18, 129.08, 127.99, 127.68, 123.35, 120.76, 117.04, 112.30, 110.22, 43.11 and 40.14[1] |
| 1-Benzyl-3-((3-methylbenzylidene)hydrazono)indolin-2-one | DMSO-d6 | 163.74, 161.14, 149.83, 145.45, 139.06, 136.46, 134.03, 133.75, 133.43, 129.98, 129.62, 129.19, 129.13, 129.10, 127.99, 127.71, 126.45, 123.60, 117.81, 116.34, 110.57, 43.19 and 21.35[1] |
| 1-Benzyl-3-((2-methyl benzylidene)hydrazono)indolin-2-one | DMSO-d6 | 163.80, 159.92, 149.81, 145.45, 139.86, 136.46, 134.04, 132.44, 131.80, 131.72, 129.19, 128.91, 128.07, 128.00, 127.71, 127.09, 123.54, 116.33, 110.59, 43.19 and 19.59[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of N-benzylisatin derivatives are characterized by strong absorption bands corresponding to the carbonyl (C=O) groups of the isatin ring.[1] The formation of derivatives at the C3 position, such as imines (C=N), will introduce new characteristic absorption bands.
Table 3: Characteristic IR Absorption Bands for N-benzylisatin Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| C=O (ketone) | 1705 - 1728 | [1] |
| C=O (amide) | 1608 | |
| C=N (imine/hydrazone) | 1558 - 1681 | [1] |
| C-H (aliphatic) | 2920 - 2970 | [1] |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of N-benzylisatin compounds. Electrospray ionization (ESI) is a commonly used soft ionization technique that provides the molecular ion peak ([M+H]⁺), confirming the molecular weight of the synthesized compound.[1]
Table 4: Representative Mass Spectrometry Data for N-benzylisatin Derivatives
| Compound | Ionization Mode | [M+H]⁺ (m/z) |
| 1-Benzyl-3-((4-(dimethylamino)benzylidene)hydrazono)indolin-2-one | ESI | 383 |
| 1-Benzyl-3-((3-methylbenzylidene)hydrazono)indolin-2-one | ESI | 354 |
| 1-Benzyl-3-((4-hydroxybenzylidene)hydrazono)indolin-2-one | ESI | 356 |
| 1-Benzyl-3-((4-bromobenzylidene)hydrazono)indolin-2-one | ESI | 418/420 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used to monitor the progress of a reaction. The formation of extended conjugation systems in N-benzylisatin derivatives, such as hydrazones, can lead to a bathochromic (red) shift in the absorption maximum (λmax) compared to the starting N-benzylisatin. One study noted that the formation of green fluorescent compounds from N-benzyl isatin-derived adducts was confirmed by the appearance and enhancement of absorption bands between 400-470 nm.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful spectroscopic analysis.
General Procedure for Synthesis of N-benzylisatin
To a solution of isatin in DMF, an equimolar amount of benzyl bromide is added. The reaction mixture is heated at 80 °C for 12 hours.[1] The product, N-benzylisatin, can be isolated by precipitation and filtration.[1]
NMR Spectroscopy
-
Instrumentation: NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer.[1]
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra.
IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer is used.
-
Sample Preparation: Samples are typically prepared as KBr pellets.[1] A small amount of the compound is ground with dry potassium bromide and pressed into a thin disk.
-
Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.[1]
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and infused into the mass spectrometer.
-
Data Acquisition: Spectra are acquired in positive ion mode to observe the [M+H]⁺ ion.
Biological Activity and Signaling Pathways
Certain N-benzylisatin derivatives have been shown to exhibit potent anticancer activity. For instance, a novel N-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative has been reported to induce apoptosis in cancer cells through the intrinsic pathway.[5] This involves the activation of caspase-9, which in turn activates caspase-3, a key executioner caspase, leading to programmed cell death.[5]
Caption: Intrinsic apoptosis pathway induced by an N-benzylisatin derivative.
Experimental and Analytical Workflow
A systematic workflow is crucial for the efficient synthesis and characterization of N-benzylisatin compounds.
References
Biological Activities of N-benzylisatin and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of N-benzylisatin and its diverse analogs. Isatin (B1672199), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its wide range of pharmacological properties. The introduction of a benzyl (B1604629) group at the N1 position of the isatin core has been shown to modulate and often enhance these biological effects. This document details the anticancer, antimicrobial, and antiviral activities of these compounds, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.
Anticancer Activity
N-benzylisatin analogs have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various N-benzylisatin analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.
Table 1: Anticancer Activity of N-benzylisatin Hydrazone Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6c | A549 (Lung) | 4.35 | [1] |
| HeLa (Cervical) | 4.09 | [1] | |
| 6d | A549 (Lung) | Comparable to Gefitinib | [1] |
| 6f | A549 (Lung) | Comparable to Gefitinib | [1] |
| 6g | A549 (Lung) | Comparable to Gefitinib | [1] |
| Gefitinib (Control) | A549 (Lung) | 15.23 | [1] |
| HeLa (Cervical) | 7.35 | [1] | |
| Compound 23 | MDA-MB-231 (Breast) | 15.8 ± 0.6 | |
| Compound 5o | ZR-75, HT-29, A-549 | 1.69 (average) | [2] |
| Sunitinib (Control) | ZR-75, HT-29, A-549 | 8.11 (average) | [2] |
Table 2: Anticancer Activity of Other N-benzylisatin Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (2m) | K562 (Leukemia) | 0.03 | [3] |
| Fluorinated 1-benzylisatin (3a) | M-HeLa, HuTu 80 | Moderate activity | [4] |
| Fluorinated 1-benzylisatin (3b) | M-HeLa, HuTu 80 | Moderate activity | [4] |
| Fluorinated 1-benzylisatin (3d) | M-HeLa, HuTu 80 | Moderate activity | [4] |
Mechanisms of Anticancer Action
The anticancer effects of N-benzylisatin analogs are attributed to several mechanisms, including the induction of apoptosis and the inhibition of crucial signaling pathways.
Several studies suggest that N-benzylisatin derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis, in cancer cells.[4][5] This is often characterized by the dissipation of the mitochondrial membrane potential and the activation of caspases, which are key executioners of the apoptotic process.[4][6]
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process.[7][8] Some N-benzylisatin analogs have been shown to inhibit VEGFR-2, thereby blocking downstream signaling pathways that promote endothelial cell proliferation and migration.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][10]
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-benzylisatin analogs in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Antimicrobial Activity
Certain N-benzylisatin derivatives have demonstrated activity against various bacterial and fungal strains. The structural modifications on the isatin and benzyl rings play a crucial role in determining the antimicrobial spectrum and potency.
Quantitative Antimicrobial Activity Data
The antimicrobial activity is often assessed by the zone of inhibition in agar (B569324) diffusion assays.
Table 3: Antibacterial Activity of N-benzylisatin Analogs
| Compound Class | Bacterial Strains | Activity | Reference |
| N-benzylisatin-aryl hydrazones (6a-j) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, Pseudomonas aeruginosa | No significant activity up to 100 µ g/disc | [1] |
| Schiff bases of N-benzyl isatins (3a-c, 4a-c) | Gram-positive and Gram-negative bacteria | Moderate activity at 5mg/mL (except against Klebsiella pneumoniae) | [11] |
| N-benzylisatin-3-semicarbazones and hydrazones | Various bacteria | Some compounds more active than trimethoprim | [10] |
Note: A lack of significant antibacterial activity can be advantageous for anticancer drugs, as it may reduce side effects related to the disruption of the gut microbiome.[1]
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[11][12]
Detailed Steps:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Plate Inoculation: The surface of a sterile agar plate is uniformly inoculated with the test microorganism to create a lawn.
-
Well Creation: Wells of a specific diameter are cut into the agar plate using a sterile borer.
-
Compound Application: A defined volume of the N-benzylisatin analog solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the substance.
Antiviral Activity
The antiviral potential of N-benzylisatin analogs has been explored, with some derivatives showing inhibitory effects against certain viruses.[12][13] The mechanism of action often involves the inhibition of viral enzymes that are essential for replication.
General Mechanism of Antiviral Action
Many antiviral drugs, including nucleoside analogs, function by inhibiting viral polymerases, the enzymes responsible for replicating the viral genome.[14][15] N-benzylisatin derivatives may act as non-nucleoside inhibitors, binding to allosteric sites on these enzymes and disrupting their function.
Synthesis of N-benzylisatin Analogs
The synthesis of N-benzylisatin and its derivatives typically involves straightforward chemical reactions. The most common analogs are hydrazones and Schiff bases, formed by condensation reactions at the C3-carbonyl group of the N-benzylisatin core.
General Synthesis Protocols
N-benzylisatin is generally prepared by the N-alkylation of isatin with benzyl bromide or a similar benzylating agent in the presence of a base.[1]
These derivatives are synthesized by the condensation reaction of N-benzylisatin with various aryl hydrazides in a suitable solvent, often with an acid catalyst.[1][16]
Schiff bases are formed through the reaction of N-benzylisatin with primary amines in an appropriate solvent, typically with a catalytic amount of acid.[11][13]
Conclusion
N-benzylisatin and its analogs represent a versatile and promising scaffold for the development of new therapeutic agents. Their significant anticancer activity, coupled with tunable antimicrobial and potential antiviral properties, makes them attractive candidates for further investigation. The structure-activity relationship studies indicate that modifications at the C5 position of the isatin ring and on the N-benzyl group can profoundly influence their biological profiles. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to facilitate the rational design of more potent and selective drug candidates. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. researchhub.com [researchhub.com]
- 2. botanyjournals.com [botanyjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies | Aging [aging-us.com]
- 6. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijirset.com [ijirset.com]
- 10. benchchem.com [benchchem.com]
- 11. hereditybio.in [hereditybio.in]
- 12. chemistnotes.com [chemistnotes.com]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Initial Screening of Benzylisatin for Anticancer Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening of benzylisatin and its derivatives for anticancer properties. It covers key aspects from synthesis to in vitro evaluation, including detailed experimental protocols and an exploration of the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.
Introduction
Isatin (B1672199) (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including anticancer properties. The modification of the isatin core, particularly at the N-1 position with a benzyl (B1604629) group, has led to the development of this compound derivatives with potent and selective anticancer activity. This guide focuses on the initial in vitro screening of these compounds, providing a framework for their evaluation as potential therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives, particularly N-benzylisatin hydrazones, is a common strategy to enhance their biological activity. The general synthetic scheme involves a multi-step process.
General Synthesis Protocol for N-Benzylisatin Hydrazones
A typical synthesis involves the N-benzylation of isatin followed by a condensation reaction with a suitable hydrazide.
Step 1: N-Benzylation of Isatin Isatin is reacted with benzyl bromide in the presence of a base, such as potassium carbonate (K2CO3), in a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is typically heated to yield N-benzylisatin.
Step 2: Hydrazone Formation The resulting N-benzylisatin is then refluxed with a substituted hydrazide in a solvent like ethanol, often with a catalytic amount of acetic acid, to yield the final N-benzylisatin hydrazone derivative.
In Vitro Anticancer Activity
The initial assessment of the anticancer potential of this compound derivatives involves evaluating their cytotoxic effects against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for this purpose.
Data Presentation: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of a compound that inhibits 50% of cancer cell growth. The following tables summarize the IC50 values of various this compound derivatives against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-benzylisatin-aryl-hydrazone (6c) | A549 (Non-small cell lung cancer) | 4.35 | Gefitinib | 15.23 |
| HeLa (Cervical cancer) | 4.09 | Gefitinib | 7.35 | |
| (E)-1-benzyl-3-hydrazonoindolin-2-one (4) | A549 | 14.15 | Gefitinib | 15.23 |
| HeLa | 46.03 | - | - | |
| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (2m) | K562 (Leukemia) | 0.03 | - | - |
| 1-benzyl-5-bromoindolin-2-one derivative (7c) | MCF-7 (Breast cancer) | 7.17 | Doxorubicin | - |
| 1-benzyl-5-bromoindolin-2-one derivative (7d) | MCF-7 | 2.93 | Doxorubicin | - |
| Isatin-hybrid hydrazone (23) | MDA-MB-231 (Triple-negative breast cancer) | 15.8 | - | - |
Table 1: Summary of IC50 values for selected this compound derivatives against various cancer cell lines.[1][2][3][4]
Experimental Protocol: MTT Assay
This protocol outlines the steps for determining the in vitro cytotoxicity of this compound derivatives.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Mechanism of Action
Preliminary studies suggest that this compound derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating cancerous cells. This compound derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, which is often initiated by an increase in intracellular reactive oxygen species (ROS).
Experimental workflow for apoptosis detection.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after treatment and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
This compound-induced intrinsic apoptosis pathway.
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Protein lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. β-actin is commonly used as a loading control.
Cell Cycle Arrest
This compound derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at a specific phase, most notably the G1 phase.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 4. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]
The Chemistry of Isatin: A Comprehensive Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (B1672199) (1H-indole-2,3-dione) is an endogenous indole (B1671886) derivative with a rich history and a broad spectrum of biological activities. First isolated in 1841 as an oxidation product of indigo, this versatile molecule has since been identified in a variety of natural sources, including plants, microorganisms, and animals. Its intriguing pharmacological profile, which includes anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, has made it a molecule of significant interest in the field of drug discovery and development. This technical guide provides an in-depth exploration of the natural origins of isatin and its derivatives, coupled with detailed methodologies for their isolation and purification.
Natural Sources of Isatin Compounds
Isatin and its substituted derivatives are biosynthesized by a diverse range of organisms. The distribution of these compounds across different natural kingdoms highlights their ecological significance and hints at their potential as lead compounds for novel therapeutics.
Plant Kingdom
A variety of plant species are known to produce isatin and its derivatives. These compounds often play a role in the plant's defense mechanisms.
-
Isatis spp. The genus Isatis, particularly Isatis tinctoria (woad), is a well-known source of isatin precursors, which are involved in the formation of the blue dye indigo. While isatin itself is present, the leaves are richer in its glycosides, such as isatan B.
-
Couroupita guianensis The flowers of the cannonball tree are a significant source of isatin.[1]
-
Melochia tomentosa This Caribbean plant is a source of melosatins, which are methoxy (B1213986) phenylpentyl isatin derivatives.[2][3]
-
Boronia koniamboensis This species is another plant known to contain isatin derivatives.
-
Calanthe discolor This orchid species has also been identified as a source of isatin.
Microbial Kingdom
Microorganisms, particularly fungi and bacteria, are prolific producers of a vast array of secondary metabolites, including isatin and its derivatives.
-
Chaetomium globosum This fungus is known to produce 5-(3′-methylbut-2′-yl)isatin.[4]
-
Streptomyces albus This bacterium is a source of 6-(3′-methylbuten-2′-yl)isatin.[4][5]
-
Alteromonas sp. This marine bacterium has been found to produce isatin.
Animal Kingdom
Isatin has also been identified in the animal kingdom, both as a metabolic byproduct and as a component of defensive secretions.
-
Bufo spp. The venom of toads from the Bufo genus contains isatin.
-
Dicathais orbita This Australian marine mollusc is another animal source of isatin.
-
Mammals (including humans) Isatin is an endogenous compound in mammals, found in various tissues and fluids. It is considered a metabolic derivative of tryptophan and adrenaline.
Quantitative Data on Isatin Yield
The concentration of isatin in natural sources can vary significantly depending on the species, environmental conditions, and the specific part of the organism being analyzed. The following table summarizes the available quantitative data on isatin yield from various natural sources.
| Natural Source | Part Used | Compound | Yield | Reference |
| Couroupita guianensis | Flowers | Isatin | 3 mg from 250 g of dry powder | [1] |
| Isatis tinctoria | Leaves | Tryptanthrin (an isatin derivative) | 0.56 to 16.74 × 10⁻³ % of dry weight |
Experimental Protocols for Isolation of Isatin
The isolation of isatin from natural sources typically involves solvent extraction followed by chromatographic purification. The specific protocol can be adapted based on the source material and the desired purity of the final product.
General Workflow for Isatin Isolation from Plant Material
The following diagram illustrates a general workflow for the isolation of isatin from plant sources.
Detailed Protocol: Isolation of Isatin from Couroupita guianensis Flowers
This protocol is adapted from the methodology described by Premanathan et al. (2012).[1]
1. Plant Material Preparation:
-
Collect fresh flowers of Couroupita guianensis.
-
Wash the flowers thoroughly with water to remove any debris.
-
Air-dry the flowers in the shade until they are completely moisture-free.
-
Grind the dried flowers into a fine powder using a mechanical grinder.
2. Solvent Extraction:
-
Weigh 250 g of the dried flower powder.
-
Place the powder in a Soxhlet apparatus.
-
Extract the powder with chloroform (B151607) for 6-8 hours.
-
After extraction, concentrate the chloroform extract using a rotary evaporator under reduced pressure to obtain a crude residue.
3. Purification by Column Chromatography:
-
Prepare a silica (B1680970) gel (60-120 mesh) column (5 x 50 cm).
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5).
-
Combine the fractions that show a spot corresponding to a standard isatin sample.
4. Crystallization:
-
Concentrate the pooled fractions containing isatin.
-
Dissolve the residue in a minimal amount of a suitable hot solvent (e.g., ethanol (B145695) or acetone).
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.
-
Collect the orange-red crystals of isatin by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Yield: Approximately 3 mg of pure isatin can be obtained from 250 g of dried flower powder.[1]
General Considerations for Isolation from Other Sources
-
Isatis tinctoria : The extraction of isatin from Isatis tinctoria leaves requires a focus on the hydrolysis of isatin precursors (isatans) to liberate isatin. This can be achieved through enzymatic or mild acidic/basic treatment of the initial extract before chromatographic purification. Quantitative analysis often focuses on the precursors rather than isatin itself.[6]
-
Microbial Sources (Streptomyces albus, Chaetomium globosum) : For microbial sources, the isatin derivatives are typically extracted from the culture broth or the mycelial mass. The general procedure involves:
-
Fermentation of the microorganism in a suitable liquid medium.
-
Separation of the mycelium from the culture broth by filtration or centrifugation.
-
Solvent extraction of both the broth and the mycelial mass (e.g., with ethyl acetate).
-
Concentration of the extract and subsequent purification by column chromatography.
-
-
Melochia tomentosa : The isolation of melosatins from Melochia tomentosa follows a similar general procedure to that of other plant sources, involving solvent extraction of the plant material followed by chromatographic separation to isolate the specific isatin derivatives.[2]
Conclusion
Isatin and its derivatives represent a fascinating class of natural products with a wide distribution and significant therapeutic potential. This guide has provided a comprehensive overview of their natural sources, quantitative yields, and detailed protocols for their isolation. The methodologies outlined here, particularly the detailed protocol for isolation from Couroupita guianensis, offer a solid foundation for researchers and scientists working on the discovery and development of isatin-based pharmaceuticals. Further research into the optimization of isolation techniques from other promising natural sources is warranted to fully exploit the chemical diversity and biological activity of this important class of compounds.
References
- 1. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylpentylisatins: a novel class of alkaloids from Melochia tomentosa - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. journals.irapa.org [journals.irapa.org]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and structure elucidation of 6-(3'-methylbuten-2'-yl)isatin, an unusual metabolite from Streptomyces albus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benzylisatin Research: A Technical Guide to Current Trends and Methodologies
An In-depth Analysis for Researchers and Drug Development Professionals
Benzylisatin, a derivative of the versatile isatin (B1672199) scaffold, has emerged as a significant pharmacophore in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, with a predominant focus on anticancer properties. This technical guide provides a comprehensive literature review of the current research trends, quantitative biological data, key experimental protocols, and visual representations of associated signaling pathways and experimental workflows.
Core Research Trends
Recent research on this compound and its derivatives has been concentrated on the synthesis of novel analogues and the evaluation of their biological activities. The primary areas of investigation include:
-
Anticancer Activity: A significant portion of research is dedicated to exploring the anticancer potential of this compound derivatives against a wide array of human cancer cell lines. The mechanism of action is often linked to the inhibition of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the induction of apoptosis.[1][2][3][4][5]
-
Synthesis of Schiff Bases and Hydrazones: A major trend in the chemical synthesis aspect is the derivatization of the C3-carbonyl group of the N-benzylisatin core to form Schiff bases and hydrazones.[6][7] These modifications have been shown to significantly influence the biological activity of the parent compound.
-
Antimicrobial and Antiviral Activities: Besides anticancer research, this compound derivatives have also been investigated for their efficacy against various bacterial, fungal, and viral strains.[6][8][9]
Quantitative Data Summary
The following tables summarize the reported in vitro anticancer and enzyme inhibitory activities of selected this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 2m | N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin | K562 (Leukemia) | 0.03 | [10] |
| 1i | 5-phenylisatin (B182446) derivative | HepG2 (Liver) | 0.96 | [10] |
| 6c | N-benzylisatin-aryl-hydrazone | A549 (Lung) | 4.35 | [7] |
| 6c | N-benzylisatin-aryl-hydrazone | HeLa (Cervical) | 4.09 | [7] |
| Gefitinib (Control) | - | A549 (Lung) | 15.23 | [7] |
| Gefitinib (Control) | - | HeLa (Cervical) | 7.35 | [7] |
| Compound 13 | Isatin-thiazolidine-2,4-dione hybrid | Caco-2 (Colorectal) | Comparable to Doxorubicin | [4] |
| Compound 14 | Isatin-thiazolidine-2,4-dione hybrid | Caco-2 (Colorectal) | Comparable to Doxorubicin | [4] |
Table 2: VEGFR-2 Inhibitory Activity of Isatin Derivatives
| Compound | Derivative Type | IC50 (nM) | Reference |
| Compound 13 | Isatin-thiazolidine-2,4-dione hybrid | 69.11 | [4] |
| Compound 14 | Isatin-thiazolidine-2,4-dione hybrid | 85.89 | [4] |
| Compound 9 | Quinoline-thiazolidine-2,4-dione hybrid | 98.53 | [4] |
| Sorafenib (Control) | - | 53.65 | [4] |
Key Experimental Protocols
Synthesis of N-Benzylisatin Schiff Bases
This protocol is a representative method for the synthesis of N-benzylisatin Schiff bases.[6]
-
N-Benzylation of Isatin:
-
Dissolve isatin (1 equivalent) in acetonitrile.
-
Add potassium carbonate (1.2 equivalents) and potassium iodide (0.2 equivalents).
-
Add benzyl (B1604629) chloride (1.5 equivalents) dropwise while stirring.
-
Reflux the mixture for 4 hours.
-
After cooling, filter the mixture. The filtrate is dried under vacuum.
-
The crude product is purified by recrystallization from hot ethanol.
-
-
Schiff Base Formation:
-
Dissolve the synthesized N-benzylisatin derivative (1 equivalent) in absolute ethanol.
-
Add a few drops of glacial acetic acid.
-
Add the desired amine (e.g., sulphanilamide or 4-methyl sulphonyl aniline) (1 equivalent).
-
Reflux the resulting solution for 5 hours.
-
The Schiff base product precipitates upon cooling and is isolated by filtration.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.[10]
-
Cell Seeding:
-
Cancer cells (e.g., K562, HepG2) are seeded into 96-well plates at a density of 5 x 10^4 cells/well.
-
The cells are allowed to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
The synthesized this compound derivatives are dissolved in DMSO to prepare stock solutions.
-
The stock solutions are serially diluted with cell culture medium to achieve a range of final concentrations.
-
The medium from the cell plates is removed, and the cells are treated with the different concentrations of the compounds. A control group is treated with vehicle (DMSO) only.
-
The plates are incubated for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the control group.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
-
Visualizations
Signaling Pathway: Apoptosis Induction
Many this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. The two main pathways of apoptosis are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.
Caption: The intrinsic and extrinsic pathways of apoptosis.
Experimental Workflow: Anticancer Screening of this compound Derivatives
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel this compound derivatives as potential anticancer agents.
Caption: Workflow for anticancer screening of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. mdpi.com [mdpi.com]
- 8. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones [mdpi.com]
- 10. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Benzylisatin Derivatives: A Technical Guide
Introduction
Isatin (B1672199) (1H-indole-2,3-dione), a naturally occurring heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1] Among these, N-benzylisatin derivatives have emerged as a particularly promising class of compounds with diverse therapeutic applications. The introduction of a benzyl (B1604629) group at the N1 position of the isatin core can significantly modulate the molecule's biological activity, leading to enhanced potency and selectivity for various targets. This technical guide provides an in-depth overview of the current research on benzylisatin derivatives, focusing on their anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. It is intended for researchers, scientists, and professionals in the field of drug development.
Anticancer Applications
This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, inhibition of key enzymes involved in cell proliferation and survival, and disruption of angiogenesis.
Mechanism of Action: Apoptosis Induction and Enzyme Inhibition
Several studies have shown that this compound derivatives can induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of key signaling pathways. For instance, some derivatives have been found to increase the levels of cleaved caspase-3 and cleaved PARP, which are critical executioners of apoptosis.
Furthermore, this compound derivatives have been identified as potent inhibitors of various kinases that are often dysregulated in cancer. Notably, certain derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth and metastasis. Some derivatives also exhibit inhibitory effects on other kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial for cancer cell proliferation and survival.[2][3]
Quantitative Data: Cytotoxicity of this compound Derivatives
The anticancer activity of various this compound derivatives has been quantified using in vitro cytotoxicity assays against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below.
| Compound | Cell Line | IC50 (µM) | Reference |
| 7d | MCF-7 (Breast Cancer) | 2.93 ± 0.47 | [7] |
| 7c | MCF-7 (Breast Cancer) | 7.17 ± 0.94 | [7] |
| 7d | A-549 (Lung Cancer) | 9.57 ± 0.62 | [7] |
| 12c | A-549 (Lung Cancer) | 12.20 ± 1.54 | [7] |
| 2m | K562 (Leukemia) | 0.03 | [11] |
Antimicrobial and Antiviral Applications
This compound derivatives have also been investigated for their potential as antimicrobial and antiviral agents.
Antibacterial and Antifungal Activity
Several studies have synthesized and evaluated Schiff bases of N-benzylisatin for their antimicrobial properties. [1] While many of these compounds have shown moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, their antifungal activity has been reported to be limited. [1, 4]
Antiviral Activity
The isatin scaffold is a component of several compounds with known antiviral activity. [18] Research into this compound derivatives has revealed their potential to inhibit the replication of a variety of viruses, including Human Immunodeficiency Virus (HIV). [4, 18] The mechanism of antiviral action can involve the inhibition of viral enzymes that are essential for replication.
Enzyme Inhibition
Beyond their roles in cancer and infectious diseases, this compound derivatives have been explored as inhibitors of other clinically relevant enzymes.
Monoamine Oxidase (MAO) Inhibition
Certain isatin-based derivatives have been synthesized and evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are involved in the metabolism of neurotransmitters. [12] Some compounds have shown potent and selective inhibition of MAO-B, suggesting their potential for the treatment of neurodegenerative diseases like Parkinson's disease. [12] For instance, compound ISB1 was identified as a competitive and reversible MAO-B inhibitor with a Ki value of 0.055 ± 0.010 µM. [12]
Acetylcholinesterase (AChE) and Histone Deacetylase 6 (HDAC6) Inhibition
Recent research has also pointed towards the potential of 1-benzylisatin derivatives as inhibitors of acetylcholinesterase (AChE) and histone deacetylase 6 (HDAC6). [13] Dual inhibition of these enzymes is a promising strategy for the treatment of Alzheimer's disease.
Experimental Protocols
The synthesis and evaluation of this compound derivatives involve a series of well-established experimental procedures.
General Synthesis of N-Benzylisatin Derivatives
A common method for the synthesis of N-benzylisatin involves the reaction of isatin with benzyl bromide in the presence of a base, such as potassium carbonate (K2CO3), in a suitable solvent like dimethylformamide (DMF). [2, 3] The reaction mixture is typically heated to facilitate the N-benzylation.
Synthesis of Schiff Bases of N-Benzylisatin
Schiff bases of N-benzylisatin are typically prepared by the condensation reaction of an N-benzylisatin derivative with a primary amine. This reaction is often carried out in a refluxing alcoholic solution with a catalytic amount of glacial acetic acid.[4]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The absorbance of the resulting formazan (B1609692) product is proportional to the number of living cells.
Enzyme Inhibition Assays
The inhibitory activity of this compound derivatives against specific enzymes is determined using appropriate in vitro enzyme assays. For example, the inhibitory activity against MAO can be evaluated using a fluorometric assay that measures the production of hydrogen peroxide. For AChE inhibition, Ellman's method is a commonly used spectrophotometric assay.
Conclusion
This compound derivatives represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties, make them attractive candidates for the development of new therapeutic agents. Further research focusing on lead optimization, in vivo efficacy, and safety profiling is warranted to translate the therapeutic potential of these compounds into clinical applications. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their quest for novel and effective treatments for a range of diseases.
References
- 1. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-benzylisatin Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive guide to the synthesis of N-benzylisatin Schiff bases, compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The procedures outlined below detail the N-benzylation of isatin (B1672199) derivatives followed by the condensation reaction to form the desired Schiff bases.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are versatile precursors for the synthesis of a wide range of heterocyclic compounds. The introduction of a benzyl (B1604629) group at the N-1 position of the isatin ring, followed by the formation of a Schiff base at the C-3 position, can significantly enhance the biological activity of the resulting molecule.[1] The general synthetic route involves two key steps: the N-alkylation of isatin with a benzyl halide and the subsequent acid-catalyzed condensation of the N-benzylisatin intermediate with a primary amine.
Experimental Protocols
This section provides detailed methodologies for the synthesis of N-benzylisatin and its subsequent conversion to N-benzylisatin Schiff bases.
Part 1: Synthesis of N-benzylisatin Derivatives
This protocol describes the N-alkylation of isatin using benzyl chloride in the presence of potassium carbonate and potassium iodide.
-
Materials:
-
Isatin or 5-substituted isatin (e.g., 5-methoxyisatin, 5-fluoroisatin)
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Acetonitrile
-
Ethyl acetate (B1210297)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round bottom flask containing 15 mL of acetonitrile, add isatin (6 mmol).[1]
-
Add potassium carbonate (7.2 mmol) and potassium iodide (1.2 mmol) to the flask.[1]
-
Stir the mixture for 5 minutes at room temperature.[1]
-
Add benzyl chloride (9 mmol) dropwise to the stirring mixture.[1]
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.[1]
-
After cooling to room temperature, filter the reaction mixture.[1]
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.[1]
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.[1]
-
Wash the organic layer multiple times with hot water.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from hot ethanol to obtain pure N-benzylisatin.[1]
-
Part 2: Synthesis of N-benzylisatin Schiff Bases
This protocol details the condensation reaction between N-benzylisatin and a primary amine to form the corresponding Schiff base.
-
Materials:
-
N-benzylisatin derivative (from Part 1)
-
Primary amine (e.g., sulfanilamide, 4-methyl sulfonyl aniline, isonicotinohydrazide)
-
Absolute ethanol
-
Glacial acetic acid
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
-
Procedure:
-
In a round bottom flask, dissolve an equimolar amount of the N-benzylisatin derivative and the desired primary amine in absolute ethanol (approximately 15-20 mL).[2]
-
Add a few drops of glacial acetic acid to the mixture to act as a catalyst.[2]
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-5 hours.[2][3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.[3]
-
The precipitated product can be collected by filtration.[2][3]
-
Wash the collected solid with cold ethanol and dry it.
-
If necessary, recrystallize the product from ethanol to obtain the pure Schiff base.[2][3]
-
Data Presentation
The following table summarizes the reaction conditions and outcomes for the synthesis of representative N-benzylisatin Schiff bases.
| N-benzylisatin Derivative | Amine | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| N-benzylisatin | 4-(methylsulfonyl)aniline | Absolute Ethanol | Glacial Acetic Acid | Reflux | 55 | 172-175 |
| N-benzyl-5-methoxyisatin | 4-(methylsulfonyl)aniline | Absolute Ethanol | Glacial Acetic Acid | Reflux | 30 | 160-162 |
| N-benzyl-5-fluoroisatin | 4-(methylsulfonyl)aniline | Absolute Ethanol | Glacial Acetic Acid | Reflux | 50 | 192-194 |
| N-benzylisatin | Isonicotinohydrazide | Absolute Ethanol | Glacial Acetic Acid | 5 | 85 | 158 |
Data compiled from multiple sources.[3]
Characterization
The synthesized N-benzylisatin Schiff bases can be characterized using various spectroscopic techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band in the region of 1674-1681 cm⁻¹. Concurrently, the disappearance of the C=O stretching band of the isatin reactant and the N-H stretching bands of the primary amine will be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the final products by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the synthesized compounds, further confirming their identity.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of N-benzylisatin Schiff bases.
References
Application of Benzylisatin in Antimicrobial Assays: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of Benzylisatin and its derivatives in antimicrobial assays. Isatin (B1672199), an endogenous indole (B1671886) derivative, and its analogues, including N-benzylisatin, have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities. This document focuses on the application of N-benzylisatin derivatives as potential antimicrobial agents, providing quantitative data, experimental methodologies, and visual representations of workflows and potential mechanisms of action.
Introduction to this compound's Antimicrobial Potential
N-benzylisatin serves as a versatile scaffold for the synthesis of various derivatives, particularly Schiff bases and hydrazones, which have demonstrated notable antimicrobial properties. The introduction of the benzyl (B1604629) group at the N-1 position of the isatin core, coupled with further modifications at the C-3 position, has been a strategic approach to enhance biological activity. These compounds have been screened against a variety of pathogenic Gram-positive and Gram-negative bacteria, and in some instances, against fungal strains. The antimicrobial efficacy is often attributed to the physicochemical properties of the entire molecule, with the azomethine group (C=N) in Schiff bases playing a potential role in interacting with microbial cellular components.
Quantitative Antimicrobial Activity Data
The antimicrobial activity of N-benzylisatin derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar (B569324) diffusion assays. The following tables summarize the reported quantitative data for various N-benzylisatin derivatives against selected microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of N-Benzylisatin Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| N-benzylisatin-3-semicarbazone (3-Cl substituted) | Bacteria | More active than Trimethoprim | [1] |
| Isatin-quinoline conjugate 11a | S. aureus (MRSA) | 6 | [2] |
| Isatin-quinoline conjugate 11c | S. aureus (MRSA) | 50 | [2] |
| Isatin-quinoline conjugate 11e | S. aureus (MRSA) | 2500 | [2] |
| Isatin-quinoline conjugate 11f | S. aureus (MRSA) | 2500 | [2] |
| Di-O-benzyl aminotriol 22b | B. subtilis | >100 | [3] |
| Di-O-benzyl aminotriol 23a | B. subtilis | >100 | [3] |
| Benzyl bromide derivative 1a | S. aureus | 1000 | [4] |
| Benzyl bromide derivative 1a | S. pyogenes | 2000 | [4] |
| Benzyl bromide derivative 1c | S. pyogenes | 500 | [4] |
Note: The data presented is a selection from various studies and the specific derivatives and experimental conditions should be consulted in the original publications.
Table 2: Zone of Inhibition of N-Benzylisatin Derivatives
| Compound/Derivative | Test Organism | Concentration | Zone of Inhibition (mm) | Reference |
| N-benzylisatin Schiff base 3a | E. coli | 5 mg/mL | Low Activity | |
| N-benzylisatin Schiff base 3a | P. aeruginosa | 5 mg/mL | Low Activity | |
| Isatin-quinoline conjugate 11a | S. aureus (MRSA) | 40 mg/mL | 47.33 ± 0.60 | [2] |
| Isatin-quinoline conjugate 11c | S. aureus (MRSA) | 40 mg/mL | 30.72 ± 1.00 | [2] |
| Isatin-quinoline conjugate 11e | S. aureus (MRSA) | 40 mg/mL | 18.31 ± 0.60 | [2] |
| Isatin-quinoline conjugate 11f | S. aureus (MRSA) | 40 mg/mL | 16.34 ± 0.60 | [2] |
| Benzyl bromide derivative 1a | S. aureus | 10 mg/mL | 10-17 | [4] |
| Benzyl bromide derivative 1a | E. coli | 10 mg/mL | 7 | [4] |
| Benzyl bromide derivative 1b | S. pyogenes | 10 mg/mL | 15 | [4] |
Note: The qualitative descriptions of activity (e.g., "Low Activity") are as reported in the source and indicate that precise measurements were not provided.
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below. These protocols are generalized and may require optimization based on the specific this compound derivative and microbial strains being tested.
Agar Well Diffusion Assay
This method is suitable for preliminary screening of the antimicrobial activity of soluble compounds.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile broth (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Pure culture of the test microorganism
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Solution of this compound derivative (in a suitable solvent like DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent used to dissolve the compound)
-
Incubator
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess liquid by pressing the swab against the inner wall of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of growth.
-
Well Creation: Aseptically punch wells of 6-8 mm diameter into the inoculated agar plate using a sterile cork borer.
-
Sample Addition: Carefully add a defined volume (e.g., 50-100 µL) of the this compound derivative solution into the wells. In separate wells, add the positive and negative controls.
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Pure culture of the test microorganism
-
Solution of this compound derivative
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
-
Micropipettes and sterile tips
-
Incubator
-
Microplate reader (optional, for quantitative analysis)
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the this compound derivative in MHB directly in the 96-well plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock solution is added to the first well and serially diluted down the column.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to each well (except the negative control wells). The final volume in each well will be 200 µL.
-
Controls: Include a positive control (inoculum in broth without the compound) and a negative control (broth only) on each plate.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) using a microplate reader.
Visualizing Experimental Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a proposed mechanism of action for this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiproliferative Studies of N-benzylisatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-benzylisatin derivatives in antiproliferative research. This document includes a summary of their biological activity, detailed protocols for key experiments, and visualizations of experimental workflows and relevant signaling pathways.
Introduction
Isatin (B1672199) (1H-indole-2,3-dione) is a versatile heterocyclic compound that serves as a precursor for a wide range of biologically active molecules. N-benzylisatin derivatives, in particular, have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[1][2] These synthetic molecules have been shown to induce cell cycle arrest and apoptosis, making them attractive candidates for further investigation in cancer drug discovery. This document outlines the methodologies for evaluating the antiproliferative effects of N-benzylisatin derivatives and provides data on their activity.
Data Presentation: Antiproliferative Activity of N-benzylisatin Derivatives
The antiproliferative activity of various N-benzylisatin derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6c | N-benzylisatin-aryl-hydrazone | A549 (Lung) | 4.35 | Gefitinib | 15.23 |
| HeLa (Cervical) | 4.09 | Gefitinib | 7.35 | ||
| 6d | N-benzylisatin-aryl-hydrazone | A549 (Lung) | - | Gefitinib | 15.23 |
| HeLa (Cervical) | - | Gefitinib | 7.35 | ||
| 6f | N-benzylisatin-aryl-hydrazone | A549 (Lung) | - | Gefitinib | 15.23 |
| HeLa (Cervical) | - | Gefitinib | 7.35 | ||
| 6g | N-benzylisatin-aryl-hydrazone | A549 (Lung) | - | Gefitinib | 15.23 |
| HeLa (Cervical) | - | Gefitinib | 7.35 | ||
| 5o | Hydrazonoindolin-2-one with N-benzylisatin moiety | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 |
| HT-29 (Colon) | Sunitinib | ||||
| A-549 (Lung) | Sunitinib | ||||
| 5w | Hydrazonoindolin-2-one with N-phenylisatin moiety | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 |
| HT-29 (Colon) | Sunitinib | ||||
| A-549 (Lung) | Sunitinib | ||||
| 23 | N-benzyl isatin based hydrazone | MDA-MB-231 (Breast) | 15.8 ± 0.6 | - | - |
| 2m | N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin | K562 (Leukemia) | 0.03 | - | - |
Experimental Protocols
Detailed protocols for the synthesis of N-benzylisatin derivatives and the evaluation of their antiproliferative activity are provided below.
Synthesis of N-benzylisatin Derivatives
A general method for the synthesis of N-benzylisatin derivatives involves a two-step process.[3][4]
Step 1: N-benzylation of Isatin
-
Dissolve isatin in a suitable solvent such as acetonitrile.
-
Add potassium carbonate (K2CO3) and potassium iodide (KI).
-
Stir the mixture for a few minutes.
-
Add benzyl (B1604629) chloride or benzyl iodide dropwise.
-
Reflux the reaction mixture until the reaction is complete (monitored by TLC).
-
After cooling, pour the mixture into ice water to precipitate the product.
-
Filter, wash with water, and dry the crude product.
-
Recrystallize from a suitable solvent to obtain pure N-benzylisatin.
Step 2: Synthesis of N-benzylisatin Hydrazones
-
Reflux an equimolar mixture of N-benzylisatin and the desired hydrazide in methanol.
-
Use a catalytic amount of acetic acid.
-
The solid product that forms is filtered, washed, and dried to yield the N-benzylisatin based hydrazone.[3]
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
N-benzylisatin derivatives
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
96-well plates
-
Microplate reader
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the N-benzylisatin derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, carefully aspirate the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Aspirate the MTT solution and add 100-150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL, DNase free)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Harvest approximately 1x10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at 4°C for at least 30 minutes (can be stored for up to 2 weeks).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 100 µL of RNase A solution and incubate at room temperature for 5 minutes.[3]
-
Add 400 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[3]
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol outlines the measurement of caspase-3 and -7 activities, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Treated and untreated cells
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with N-benzylisatin derivatives as for the MTT assay.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[5]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[6]
-
Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of N-benzylisatin derivatives as antiproliferative agents.
Caption: Experimental workflow for N-benzylisatin derivatives.
Signaling Pathway: Cell Cycle Arrest and Apoptosis Induction
N-benzylisatin derivatives can exert their antiproliferative effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis.
Caption: N-benzylisatin derivative induced signaling pathway.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
Application Notes and Protocols for N-Alkylation of Isatin Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common and efficient methods for the N-alkylation of isatin (B1672199) and its derivatives. Isatin, a versatile scaffold in medicinal chemistry, is a precursor to a wide range of biologically active compounds. The N-alkylation of isatin is a crucial step in the synthesis of these molecules, and the choice of an appropriate method is critical for achieving high yields and purity.[1] This document outlines several key protocols, presents quantitative data for comparison, and includes workflow diagrams for clarity.
Introduction to N-Alkylation of Isatin
N-alkylation of the isatin core is a fundamental synthetic transformation that enhances its utility as a building block in drug discovery. The reaction typically involves the deprotonation of the nitrogen atom of the indole (B1671886) ring system by a base to form the isatin anion, which then acts as a nucleophile, attacking an alkylating agent in an SN2 reaction.[2][3] Common alkylating agents include alkyl halides and sulfates.[3][4] The choice of base, solvent, and reaction conditions can significantly impact the efficiency and outcome of the reaction.
Key N-Alkylation Methods
Several methods have been developed for the N-alkylation of isatin, each with its own advantages. The most prevalent methods include conventional heating, microwave-assisted synthesis, and phase-transfer catalysis.
Conventional Heating Method
This classical approach is a widely used and reliable procedure for the N-alkylation of isatin. It typically involves heating the reaction mixture under reflux for a set period.
Protocol 1: Classical N-Alkylation under Conventional Heating [5]
-
Reagents and Materials:
-
Isatin (1.0 mmol)
-
Potassium Carbonate (K₂CO₃) (1.3 mmol)
-
Alkyl Halide (e.g., Methyl Iodide) (4.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
Dissolve isatin in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature until the isatin anion is formed and hydrogen evolution ceases.
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture to 70°C under reflux for 1.5 to 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
If a solid precipitates, filter the product, wash it with water, and recrystallize it from a suitable solvent (e.g., ethanol).[6]
-
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. For the N-alkylation of isatin, this method significantly reduces reaction times and often improves yields compared to conventional heating.[2][7][8]
Protocol 2: Microwave-Assisted N-Alkylation [5][6]
-
Reagents and Materials:
-
Isatin (1.0 mmol)
-
Alkyl Halide (1.1 mmol)
-
Potassium Carbonate (K₂CO₃) (1.3 mmol)
-
N,N-Dimethylformamide (DMF) (a few drops to create a slurry)
-
-
Procedure:
-
In a microwave-safe vessel, thoroughly mix isatin, the appropriate alkyl halide, and potassium carbonate.
-
Add a few drops of DMF to create a slurry.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power and time (e.g., 200-500 W for 3-5 minutes).
-
After the reaction, cool the vessel to room temperature.
-
Add ice-water to the reaction mixture.
-
Isolate the product by filtration if it precipitates, or by extraction with an organic solvent followed by purification.
-
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a greener and often milder alternative for N-alkylation. This method is particularly useful when dealing with reactants that are soluble in different, immiscible phases. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the isatin anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.[1]
Protocol 3: N-Alkylation using Phase-Transfer Catalysis [1][5]
-
Reagents and Materials:
-
Isatin (6.8 mmol)
-
Alkyl Bromide (6.8 mmol)
-
Potassium Carbonate (K₂CO₃) (7.4 mmol)
-
Tetra-n-butylammonium bromide (TBAB) (catalytic amount)
-
N,N-Dimethylformamide (DMF) (50 mL)
-
-
Procedure:
-
Dissolve isatin in DMF in a round-bottom flask.
-
Add the alkyl bromide, potassium carbonate, and a catalytic amount of TBAB.
-
Stir the mixture at room temperature for 48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into an acidified (0.2M HCl) 10% sodium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by recrystallization or chromatography.[4]
-
N-Alkylation using Calcium Hydride
Calcium hydride (CaH₂) in DMF provides a simple and high-yielding methodology for the N-alkylation of substituted isatin derivatives.[4][9]
Protocol 4: N-Alkylation using Calcium Hydride [4]
-
Reagents and Materials:
-
Isatin derivative (3.00 mmol)
-
Powdered Calcium Hydride (CaH₂) (10 mmol)
-
Alkylating agent
-
N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
Combine the isatin derivative and powdered calcium hydride in DMF.
-
Stir the suspension with gentle warming (40-50°C) for approximately 15-30 minutes.
-
Add the alkylating agent.
-
Allow the reaction to proceed at room temperature or with gentle warming until TLC indicates complete consumption of the starting material.
-
Pour the reaction mixture into an aqueous, acidified (0.2M HCl), 10% sodium chloride solution (50 mL).
-
Extract the product with ethyl acetate (B1210297) (3 x 25 mL).
-
Wash the combined organic extracts with more salt solution, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Data Presentation: Comparison of N-Alkylation Methods
The following tables summarize quantitative data from various studies on the N-alkylation of isatin, allowing for easy comparison of different reaction conditions and their outcomes.
Table 1: Conventional Heating vs. Microwave-Assisted N-Alkylation of Isatin with Methyl Iodide
| Method | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | K₂CO₃ | DMF | 70 | 1.5 - 2 h | ~80 | [5] |
| Microwave-Assisted | K₂CO₃ | DMF | Not specified | 3 min | 95 | [5] |
Table 2: N-Alkylation of Isatin with Various Alkyl Halides under Microwave Irradiation [8]
| Entry | Alkyl Halide | Base | Solvent | Time (min) / Power (W) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 3 / 300 | 95 |
| 2 | Ethyl Iodide | K₂CO₃ | DMF | 3 / 300 | 90 |
| 3 | n-Butyl Bromide | K₂CO₃ | DMF | 5 / 500 | 69 |
| 4 | Benzyl Chloride | K₂CO₃ | DMF | 5 / 200 | 96 |
| 5 | Cinnamyl Bromide | K₂CO₃ | DMF | 3 / 300 | 67 |
Table 3: Phase-Transfer Catalysis for N-Alkylation of Isatin with Long-Chain Alkyl Bromides [1][5]
| Alkylating Agent | Base / Catalyst | Solvent | Temperature | Time | Yield (%) |
| Alkyl Bromide | K₂CO₃ / TBAB | DMF | Room Temperature | 48 h | ~80 |
Experimental Workflows (Graphviz Diagrams)
The following diagrams illustrate the general workflows for the described N-alkylation methods.
References
- 1. revues.imist.ma [revues.imist.ma]
- 2. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijoer.com [ijoer.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Synthesis of N-benzyl-5-bromo Isatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds extensively studied in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a bromo-substituent at the 5-position and a benzyl (B1604629) group at the N-1 position of the isatin core can significantly modulate these biological activities. This document provides detailed protocols for the synthesis of N-benzyl-5-bromo isatin, a key intermediate for the preparation of various biologically active molecules.
Synthesis of the Precursor: 5-Bromoisatin (B120047)
The synthesis of N-benzyl-5-bromo isatin derivatives commences with the preparation of the precursor, 5-bromoisatin, through the direct bromination of isatin.
Experimental Protocol: Bromination of Isatin
A simple and efficient method for the synthesis of 5-bromoisatin involves the use of pyridinium (B92312) bromochromate (PBC) as a brominating agent.[1]
-
Reaction Setup: To a suspension of pyridinium bromochromate (3.12 g, 12 mmol) in glacial acetic acid (25 mL), add a solution of isatin (10 mmol) in a small amount of acetic acid.
-
Reaction Conditions: Heat the reaction mixture at 90°C on a water bath with constant stirring for 20 minutes.[1]
-
Work-up: After completion of the reaction, pour the mixture into cold water (100 mL).
-
Extraction: Extract the aqueous mixture with ether (3 x 20 mL).
-
Washing: Wash the combined ethereal extracts with aqueous sodium bicarbonate (NaHCO3) solution and then with water.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), and evaporate the solvent under reduced pressure. Recrystallize the crude product from ethanol (B145695) to obtain pure 5-bromoisatin.[1]
Synthesis of N-benzyl-5-bromo Isatin
The N-benzylation of 5-bromoisatin is a crucial step in the synthesis of the target derivatives. Two effective methods are presented below.
Method 1: Using Sodium Hydride in DMF
This method involves the formation of the sodium salt of 5-bromoisatin followed by reaction with benzyl chloride.[2][3][4][5][6]
Experimental Protocol
-
Reaction Setup: In a flask, suspend 5-bromoisatin in dimethylformamide (DMF).
-
Deprotonation: Cool the suspension to 0°C and add sodium hydride (NaH). This will form a suspension of the sodium salt of 5-bromoisatin.[2][3][4][5][6]
-
N-benzylation: To this suspension, add benzyl chloride and allow the reaction to proceed.
-
Work-up and Purification: The resulting N-benzyl-5-bromoisatin can be purified using standard techniques such as recrystallization or column chromatography.
Method 2: Using Potassium Carbonate in DMF
This alternative method utilizes a weaker base, potassium carbonate, and elevated temperature.[7]
Experimental Protocol
-
Reaction Setup: Charge a flask with dimethylformamide (DMF) and potassium carbonate (13 mmol). Stir the mixture at room temperature for 5 minutes.[7]
-
Addition of Isatin: Add 5-bromoisatin (10 mmol) to the mixture and continue stirring for 45 minutes at room temperature.[7]
-
N-benzylation: Add benzyl halide (chloride or bromide, 11 mmol) to the reaction mixture and heat to 80°C for 12 hours.[7]
-
Work-up: Dilute the reaction mixture with water (200 mL).[7]
-
Extraction: Extract the product with ethyl acetate (B1210297).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), remove the solvent under vacuum, and purify the residue by flash column chromatography on silica (B1680970) gel using an ethyl acetate and hexane (B92381) (1:9) solvent system.[7]
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 5-bromoisatin and its N-benzyl derivative.
| Compound | Starting Material | Method | Yield (%) | Melting Point (°C) | Reference |
| 5-Bromoisatin | Isatin | Bromination with PBC | 89 | 249-250 | [1] |
| N-benzyl-5-bromo isatin | 5-Bromoisatin | N-benzylation | ~95 | Not Specified | [7] |
Synthesis of N-benzyl-5-bromo Isatin Derivatives
N-benzyl-5-bromo isatin serves as a versatile intermediate for the synthesis of a variety of heterocyclic derivatives with potential biological activities.[2][4][8] These derivatives are often synthesized by targeting the reactive carbonyl group at the C-3 position of the isatin core.
General Procedure for Derivative Synthesis
A common strategy involves the condensation of N-benzyl-5-bromo isatin with various nucleophiles. For instance, reaction with thiosemicarbazide (B42300) in ethanol with a catalytic amount of acetic acid, followed by refluxing, yields the corresponding thiosemicarbazone derivative.[8] This intermediate can then undergo further cyclization reactions to produce more complex heterocyclic systems.[2][4]
Visualizations
References
- 1. journals.umz.ac.ir [journals.umz.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
Synthesis of Isatin-Indole Molecular Hybrids: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of isatin-indole molecular hybrids. These hybrid molecules are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology.
Isatin (B1672199) (1H-indole-2,3-dione) and indole (B1671886) are prominent heterocyclic scaffolds that are constituents of numerous natural products and pharmacologically active compounds. The strategic combination of these two moieties into a single molecular entity, known as molecular hybridization, has emerged as a powerful approach in drug discovery to develop novel compounds with enhanced biological activity and improved pharmacokinetic profiles. Isatin-indole hybrids have demonstrated a wide range of biological activities, including potent anticancer, antimicrobial, and antiviral effects.[1][2]
This document outlines the prevalent synthetic strategies for creating isatin-indole hybrids, provides detailed step-by-step experimental protocols, summarizes key quantitative data in tabular format for easy comparison, and includes graphical representations of the synthetic workflow and relevant biological signaling pathways.
Synthetic Strategies
The most common and versatile method for the synthesis of isatin-indole molecular hybrids involves the condensation reaction between an indole-derived carbohydrazide (B1668358) and a substituted isatin. This reaction is typically catalyzed by a weak acid, such as glacial acetic acid, and is carried out in a suitable solvent like ethanol (B145695) under reflux conditions.
The general synthetic scheme can be broken down into two main stages:
-
Synthesis of Indole-2-carbohydrazide: This key intermediate is typically prepared from indole-2-carboxylic acid. The carboxylic acid is first esterified, commonly using methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. The resulting methyl ester is then subjected to hydrazinolysis with hydrazine (B178648) hydrate (B1144303) to yield the desired indole-2-carbohydrazide.
-
Condensation with Substituted Isatins: The synthesized indole-2-carbohydrazide is then reacted with a variety of substituted isatin derivatives. The substituents on the isatin ring can be varied to generate a library of isatin-indole hybrids, allowing for the exploration of structure-activity relationships (SAR).
Below is a general workflow for the synthesis of isatin-indole hybrids.
References
Utilizing Benzylisatin Derivatives as Chemical Probes in Cell Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing benzylisatin and its derivatives as chemical probes to investigate cellular processes, with a primary focus on cancer cell biology. This document outlines the known biological activities, presents key quantitative data, and offers detailed protocols for fundamental cell-based assays.
Introduction to this compound as a Chemical Probe
Isatin (B1672199) (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives. The introduction of a benzyl (B1604629) group at the N-1 position of the isatin core, creating this compound, has been shown to be a critical modification for enhancing cytotoxic activity against various cancer cell lines. While this compound itself serves as a foundational structure, its derivatives have been developed as potent chemical probes to explore signaling pathways and cellular mechanisms implicated in cancer progression. These compounds have been reported to induce cell cycle arrest, trigger apoptosis, and inhibit key protein kinases, making them valuable tools for target identification and validation in drug discovery.
Data Presentation: Antiproliferative Activity of this compound Derivatives
The following tables summarize the in vitro antiproliferative activity of various N-benzylisatin derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound required to inhibit a biological process by 50%.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 5o | A-549 | Non-small cell lung cancer | 0.9 | [1] |
| NCI-H69AR | Multidrug-resistant lung cancer | 10.4 | [1] | |
| Compound 6c | A-549 | Non-small cell lung cancer | 4.35 | [2] |
| HeLa | Cervical cancer | 4.09 | [2] | |
| Compound 2m | K562 | Leukemia | 0.03 | [3] |
| HepG2 | Liver cancer | Not specified, but significant inhibition | [3] | |
| Compound 7d | MCF-7 | Breast cancer | 2.93 | |
| A-549 | Non-small cell lung cancer | 9.57 | ||
| Gefitinib (Control) | A-549 | Non-small cell lung cancer | 15.23 | [2] |
| HeLa | Cervical cancer | 7.35 | [2] |
Note: The specific structures of compounds 5o, 6c, 2m, and 7d are detailed in the referenced publications and represent various substituted N-benzylisatin derivatives.
Signaling Pathways Modulated by this compound Derivatives
This compound derivatives have been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation.
VEGFR-2 Signaling Inhibition
Certain N-benzylisatin derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of VEGFR-2 blocks downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival.
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.
Modulation of NF-κB and Nrf2 Signaling
While direct evidence for this compound is still emerging, related compounds like benzyl isothiocyanates have been shown to modulate the NF-κB and Nrf2 signaling pathways. It is hypothesized that some this compound derivatives may exert their anti-inflammatory and cytoprotective or cytotoxic effects through these pathways.
NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation, and its constitutive activation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased expression of pro-inflammatory cytokines and survival factors.
Nrf2 Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of antioxidant and detoxifying enzymes.
Caption: Potential modulation of NF-κB and Nrf2 signaling by this compound derivatives.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound derivatives in cell culture.
Preparation of this compound Derivative Stock Solution
-
Solvent Selection: this compound and its derivatives are generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
-
Procedure: a. Weigh the appropriate amount of the this compound derivative powder. b. Dissolve in the required volume of DMSO to achieve the desired concentration. c. Vortex or sonicate briefly to ensure complete dissolution. d. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Concentration: Dilute the stock solution in cell culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of a this compound derivative on a chosen cancer cell line.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the this compound derivative in complete medium from the stock solution. A typical concentration range to test would be 0.01, 0.1, 1, 10, and 100 µM. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-cell control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. d. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization and Measurement: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the no-cell control from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control:
- % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100 c. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of a this compound derivative on cell cycle distribution.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative stock solution
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase and do not reach confluency during the experiment. b. Incubate for 24 hours. c. Treat the cells with the this compound derivative at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting and Fixation: a. Harvest the cells by trypsinization, including the supernatant to collect any floating apoptotic cells. b. Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). c. Wash the cell pellet once with cold PBS. d. Resuspend the cell pellet in 500 µL of cold PBS. e. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. f. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining and Analysis: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the cells in 500 µL of PI staining solution. d. Incubate in the dark at room temperature for 30 minutes. e. Analyze the samples on a flow cytometer.
-
Data Analysis: a. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms. b. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. c. Compare the cell cycle distribution of treated cells to the vehicle control.
Caption: Workflow for cell cycle analysis by flow cytometry.
Caspase-3 Activity Assay
This protocol is for measuring the activity of caspase-3, a key executioner caspase in apoptosis, in response to treatment with a this compound derivative.
Materials:
-
Cancer cell line of interest
-
This compound derivative stock solution
-
Cell lysis buffer
-
Reaction buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assay)
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Treatment and Lysis: a. Treat cells with the this compound derivative as described for the cell cycle analysis. b. Harvest and wash the cells. c. Lyse the cells according to the manufacturer's protocol for the specific caspase-3 assay kit. d. Determine the protein concentration of the cell lysates.
-
Assay: a. Add a consistent amount of protein lysate (e.g., 50-100 µg) to each well of a 96-well plate. b. Add the reaction buffer containing dithiothreitol (B142953) (DTT). c. Add the caspase-3 substrate. d. Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: a. For a colorimetric assay, measure the absorbance at 405 nm. b. For a fluorometric assay, measure the fluorescence with excitation at ~380 nm and emission at ~440 nm.
-
Data Analysis: a. Compare the caspase-3 activity in treated samples to the vehicle control to determine the fold-increase in activity.
This comprehensive guide provides a solid foundation for researchers to effectively utilize this compound derivatives as chemical probes in their cell biology research. The provided protocols can be adapted to specific cell lines and experimental conditions.
References
- 1. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening a Benzylisatin Library
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of assays to screen a Benzylisatin library for potential therapeutic agents. The protocols outlined below cover key methodologies for identifying and characterizing the activity of these compounds, with a focus on anticancer applications.
Introduction to this compound Derivatives
Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The substitution at the N-1 position of the isatin scaffold with a benzyl (B1604629) group can enhance cytotoxic activity against various cancer cell lines. A library of this compound derivatives, therefore, presents a promising collection of compounds for identifying novel therapeutic leads. The screening of such a library requires robust and reliable assays to determine the biological effects and mechanism of action of the individual compounds.
Overview of the Screening Workflow
A typical workflow for screening a this compound library involves a series of sequential assays to identify hit compounds, confirm their activity, and elucidate their mechanism of action. This process begins with a primary high-throughput screen to assess the effect of the entire library on a specific biological target or cellular phenotype. Hits from the primary screen are then subjected to secondary assays to confirm their activity and determine their potency. Finally, lead compounds are further characterized in more complex biological systems to understand their mechanism of action.
Application Note 1: High-Throughput Screening for Antiproliferative Activity
Objective: To identify this compound derivatives that inhibit the proliferation of cancer cells.
Principle: A cell-based assay is used to measure cell viability or proliferation after treatment with compounds from the this compound library. A reduction in cell viability compared to untreated controls indicates potential antiproliferative activity.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each this compound derivative in DMSO.
-
Dilute the compounds in culture medium to the desired final concentration (e.g., 10 µM for a primary screen). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound-treated well relative to the vehicle-treated control wells.
-
Compounds that exhibit a significant reduction in cell viability (e.g., >50% inhibition) are considered primary hits.
-
Data Presentation: Antiproliferative Activity of this compound Derivatives
| Compound ID | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| BZ-001 | 12.5 | 15.2 | 10.8 |
| BZ-002 | > 50 | > 50 | 45.3 |
| BZ-003 | 4.35 | 4.09 | 5.12 |
| BZ-004 | 8.9 | 7.5 | 9.2 |
| Doxorubicin (Control) | 0.45 | 0.32 | 0.51 |
Note: The data presented are representative and may not reflect the results of an actual screen.
Application Note 2: Kinase Inhibitor Screening
Objective: To identify this compound derivatives that inhibit the activity of a specific protein kinase implicated in cancer, such as VEGFR2.
Principle: A biochemical assay is used to measure the enzymatic activity of a purified kinase in the presence of the this compound compounds. Inhibition of the kinase activity is detected by a decrease in the phosphorylation of a substrate.
Experimental Protocol: In Vitro Kinase Assay (e.g., for VEGFR2)
-
Reagents and Buffers:
-
Kinase Buffer: 20 mM MOPS, pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA.
-
Enzyme: Recombinant human VEGFR2.
-
Substrate: Poly(Glu, Tyr) 4:1.
-
ATP: Adenosine triphosphate.
-
-
Assay Procedure:
-
Add 5 µL of diluted this compound compound to the wells of a 384-well plate.
-
Add 5 µL of a mixture of the substrate and ATP to each well.
-
Initiate the reaction by adding 5 µL of the kinase solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based readout.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound relative to the vehicle control.
-
Determine the IC₅₀ values for the active compounds by performing dose-response experiments.
-
Data Presentation: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | VEGFR2 IC₅₀ (nM) | EGFR IC₅₀ (nM) |
| BZ-005 | 85 | > 10,000 |
| BZ-006 | 120 | 8,500 |
| BZ-007 | > 10,000 | > 10,000 |
| Sorafenib (Control) | 90 | 5,800 |
Note: The data presented are representative and may not reflect the results of an actual screen.
Application Note 3: Assessment of Signaling Pathway Modulation
Objective: To determine if active this compound derivatives modulate key cancer-related signaling pathways, such as the PI3K/Akt or Nrf2 pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Indole-based compounds have been shown to modulate this pathway.
Nrf2-ARE Signaling Pathway
The Nrf2-ARE pathway is the primary cellular defense mechanism against oxidative stress. Activation of Nrf2 can protect normal cells from damage but can also be exploited by cancer cells to enhance their survival.
Experimental Protocol: Western Blot Analysis for Akt Phosphorylation
-
Cell Treatment and Lysis:
-
Treat cancer cells with active this compound derivatives at their IC₅₀ concentrations for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phospho-Akt to total Akt.
-
A decrease in the ratio of phospho-Akt to total Akt indicates inhibition of the PI3K/Akt pathway.
-
Data Presentation: Effect of this compound Derivatives on Akt Phosphorylation
| Treatment | p-Akt/Total Akt Ratio (Fold Change) |
| Vehicle Control | 1.00 |
| BZ-003 (5 µM) | 0.35 |
| BZ-004 (10 µM) | 0.62 |
| PI3K Inhibitor (Control) | 0.21 |
Note: The data presented are representative and may not reflect the results of an actual screen.
Conclusion
The application notes and protocols provided herein offer a robust framework for the systematic screening of a this compound library. By employing a combination of high-throughput cell-based assays, biochemical kinase assays, and mechanistic studies, researchers can effectively identify and characterize novel this compound derivatives with therapeutic potential. The structured data presentation and clear experimental workflows are designed to facilitate reproducible and comparative analysis, ultimately accelerating the drug discovery process.
Troubleshooting & Optimization
How to improve the yield of N-benzylisatin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-benzylisatin synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of N-benzylisatin, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Question: My N-benzylisatin synthesis is resulting in a low yield or no product at all. What are the possible reasons and how can I improve the outcome?
Answer: Low yields in the N-alkylation of isatin (B1672199) can be attributed to several factors. A systematic evaluation of your reaction conditions is crucial for troubleshooting.
Potential Causes and Solutions:
-
Incomplete Deprotonation of Isatin: The acidity of the N-H proton in isatin is a critical factor. If the base used is not strong enough or is used in insufficient amounts, the deprotonation of isatin will be incomplete, leading to a low yield.[1]
-
Solution: Consider using a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). Alternatively, increasing the molar equivalent of a weaker base like potassium carbonate (K₂CO₃) can also be effective.[1]
-
-
Poor Solvent Choice: The solvent plays a significant role in solvating the isatin anion and the benzyl (B1604629) halide.
-
Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (B52724) (ACN), or N-methyl-2-pyrrolidinone (NMP) are generally preferred as they facilitate the Sₙ2 reaction mechanism.[1][2]
-
-
Suboptimal Reaction Temperature and Time: The reactivity of the benzylating agent can influence the required reaction temperature and duration.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. For less reactive benzyl halides, increasing the temperature or extending the reaction time may be necessary.[1] Microwave irradiation can also be a highly effective method to improve yields and significantly reduce reaction times.[1][2]
-
-
Reactivity of Benzyl Halide: The nature of the leaving group on the benzyl halide affects its reactivity.
-
Solution: Benzyl iodide is more reactive than benzyl bromide, which is in turn more reactive than benzyl chloride. If yields are low with benzyl chloride, consider switching to benzyl bromide or iodide. The addition of a catalytic amount of potassium iodide (KI) can also promote the reaction with benzyl chlorides or bromides.[1][3]
-
Issue 2: Formation of Side Products
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these byproducts and how can I minimize their formation?
Answer: The formation of side products is a common issue in N-benzylisatin synthesis. Understanding the potential side reactions can help in devising strategies to minimize them.
Potential Side Products and Minimization Strategies:
-
O-Alkylation: Besides the desired N-alkylation, O-alkylation of the isatin carbonyl group can occur.
-
Solution: The choice of the counter-ion of the base can influence the N/O alkylation ratio. Alkali metal bases (e.g., K₂CO₃, NaH) generally favor N-alkylation over silver salts.[1]
-
-
Epoxide Formation: Strong bases can deprotonate the alkylating agent, leading to the formation of epoxides, which is a competing side reaction.
-
Solution: Employing a milder base, such as K₂CO₃, can help to minimize epoxide formation. Careful control of the reaction temperature is also important.[1]
-
-
Decomposition: Isatin can be unstable under harsh basic conditions or prolonged heating, leading to decomposition.
-
Solution: Avoid using excessively strong bases or prolonged reaction times at high temperatures. Monitoring the reaction by TLC is essential to prevent over-running the reaction.[1]
-
-
Impure Starting Materials: The purity of isatin and the benzyl halide is critical for a clean reaction.
-
Solution: Ensure that the starting materials are pure. Recrystallize or purify them if necessary before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-benzylisatin?
A1: The most prevalent method involves the N-alkylation of isatin. This is typically achieved by first generating the isatin anion using a base, followed by the addition of a benzyl halide (e.g., benzyl bromide or benzyl chloride).[1][2]
Q2: Which bases are most effective for the N-alkylation of isatin?
A2: Common and effective bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1][2][4] The choice of base may depend on the reactivity of the benzyl halide and the desired reaction conditions.
Q3: What are the recommended solvents for this reaction?
A3: Polar aprotic solvents are highly recommended. N,N-dimethylformamide (DMF), acetonitrile (ACN), and N-methyl-2-pyrrolidinone (NMP) are excellent choices that facilitate the reaction.[1][2][4]
Q4: Can microwave-assisted synthesis improve the yield of N-benzylisatin?
A4: Yes, microwave-assisted synthesis has been shown to be a rapid and efficient alternative to conventional heating. It often leads to shorter reaction times and higher yields of N-benzylisatin.[1][2]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an essential technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of isatin and the formation of the N-benzylisatin product.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the N-alkylation of isatin to yield N-benzylisatin and related derivatives.
Table 1: Effect of Base and Solvent on N-Alkylation Yield
| Entry | Base | Solvent | Alkylating Agent | Yield (%) | Reference |
| 1 | K₂CO₃ | DMF | Benzyl bromide | ~95 | [4][5] |
| 2 | Cs₂CO₃ | DMF | Ethyl chloroacetate | High | [2] |
| 3 | K₂CO₃ | Acetonitrile | Benzyl chloride | 79 | |
| 4 | K₂CO₃ | DMF | Benzyl bromide | 95 | [6] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 1.5 - 2 hours | ~70-80 | [7] |
| Microwave Irradiation | 3 - 5 minutes | High | [1] |
| Microwave Irradiation | 15 minutes | ~70-80 | [7] |
Experimental Protocols
Protocol 1: Conventional Synthesis of N-Benzylisatin [4]
-
To a solution of isatin (10 mmol) in anhydrous DMF (100 mL), add potassium carbonate (13 mmol).
-
Stir the mixture at room temperature for 45 minutes.
-
Add benzyl bromide (11 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water (200 mL).
-
If a solid precipitates, filter the product, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol). If no solid forms, extract the product with ethyl acetate (B1210297).
-
Dry the organic layer over anhydrous sodium sulfate, and remove the solvent under vacuum.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an ethyl acetate and hexane (B92381) (1:9) solvent system.
Protocol 2: Microwave-Assisted Synthesis of N-Benzylisatin [1]
-
In a microwave-safe vessel, combine isatin (1.0 mmol), benzyl halide (1.1 mmol), and potassium carbonate (1.3 mmol).
-
Add a few drops of DMF to create a slurry.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power and time (e.g., 200-500 W for 3-5 minutes).
-
After the reaction, cool the vessel to room temperature.
-
Add ice-water to the reaction mixture.
-
Isolate the product by filtration if it precipitates, or by extraction with an organic solvent followed by purification as described in Protocol 1.
Visualizations
Caption: Troubleshooting flowchart for low N-benzylisatin yield.
Caption: General workflow for N-benzylisatin synthesis.
References
Troubleshooting common problems in Benzylisatin reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in Benzylisatin synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a low yield in my N-alkylation of isatin (B1672199) to produce this compound. What are the potential causes and solutions?
Low yields in the N-alkylation of isatin can arise from several factors. The most common method for this synthesis involves the deprotonation of isatin with a base, followed by the addition of an alkylating agent like benzyl (B1604629) halide.[1]
Potential Causes:
-
Incomplete Deprotonation: The acidity of the N-H proton in isatin is critical. If the chosen base is not strong enough or is used in insufficient amounts, the deprotonation of isatin will be incomplete, leading to a lower yield.[1]
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the isatin anion and the alkylating agent. An inappropriate solvent can hinder the desired SN2 reaction.[1]
-
Suboptimal Reaction Temperature and Time: Some alkylating agents are less reactive and may require higher temperatures or longer reaction times to achieve a good yield.[1] Conversely, prolonged heating can lead to decomposition.[1]
-
Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired N-alkylated product.[1]
-
Workup and Purification Issues: Significant product loss can occur during the extraction and purification stages, leading to a lower isolated yield.[1]
Troubleshooting Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | Use a stronger base such as Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃), or increase the molar equivalents of the current base.[1] |
| Poor Solvent Choice | Employ polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (B52724) (ACN), or N-methyl-2-pyrrolidinone (NMP) to facilitate the SN2 reaction.[1] |
| Suboptimal Reaction Conditions | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. For slow reactions, consider using microwave irradiation to potentially improve yields and shorten reaction times.[1][2] |
| Side Reactions | To minimize side reactions, carefully select the base and control the temperature. For instance, using milder bases can help avoid the formation of epoxides.[1][3] |
| Purification Issues | Ensure proper workup procedures, including quenching the reaction and performing thorough extractions. Optimize column chromatography conditions to minimize product loss.[1] |
Q2: I am observing the formation of unexpected side products in my this compound reaction. What are they and how can I avoid them?
The isatin anion is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom. This can lead to the formation of O-alkylated products as a side reaction.[4] Additionally, when using alkylating agents with acidic methylene (B1212753) groups, epoxide formation can be a competing reaction.[3]
Common Side Products and Solutions:
| Side Product | Cause | Recommended Solution |
| O-alkylation | The use of certain metal salts, like silver salts, can favor O-alkylation over N-alkylation.[3][4] | Use alkali metal bases (e.g., K₂CO₃, NaH) to favor N-alkylation.[1][3] |
| Epoxide Formation | Occurs with alkylating agents having acidic methylene groups (e.g., phenacyl halides), and is favored by strong bases and low-polarity solvents.[3][5] | Use a milder base and carefully control the reaction temperature.[1] The absence of an excess of base can minimize the formation of the carbanion that leads to the epoxide.[5] |
| Decomposition | Isatin can be unstable in the presence of strong bases or prolonged heating.[1] | Avoid using excessively harsh basic conditions and monitor the reaction to prevent unnecessarily long heating times.[1] |
Q3: My purification of the this compound product by column chromatography is proving difficult. What can I do to improve this?
Purification of N-alkylated isatins can indeed be challenging.[1] Success often depends on optimizing the chromatography conditions.
Troubleshooting Purification:
| Observed Problem | Potential Cause | Suggested Solution |
| Multiple spots on TLC, difficult to separate | Formation of closely related side products (e.g., O-alkylation product) or decomposition of the product on the silica (B1680970) gel.[1] | Optimize the reaction conditions to minimize side product formation. For purification, try different solvent systems for column chromatography to improve separation. If decomposition on silica is suspected, consider using a less acidic stationary phase like neutral alumina. |
| Significant product loss during purification | The product might be too soluble in the elution solvent, leading to rapid elution with impurities, or it might be strongly adsorbed to the stationary phase. | Adjust the polarity of the eluent. A gradual increase in polarity (gradient elution) can often provide better separation and recovery than isocratic elution. Ensure the crude product is properly dried and free of residual solvent before loading onto the column. |
Experimental Protocols
General Protocol for N-Alkylation of Isatin using Potassium Carbonate:
This protocol is a common method for the synthesis of N-benzylisatin.
-
To a solution of isatin (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (1.3 mmol).[1]
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the isatin anion.[1]
-
Add benzyl halide (1.1 mmol) and a catalytic amount of potassium iodide (0.1 mmol).[1]
-
Heat the reaction mixture to 80 °C.[6]
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (50 mL).[1]
-
If a solid precipitate forms, collect the product by filtration, wash it with water, and then recrystallize it from a suitable solvent such as ethanol.[1]
Microwave-Assisted Synthesis of N-Benzylisatin:
Microwave-assisted synthesis can offer a more rapid and efficient alternative to conventional heating.[1][2]
-
In a microwave-safe vessel, combine isatin (1 mmol), benzyl halide (1.1 mmol), and potassium carbonate (1.3 mmol).
-
Add a few drops of N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP).[2]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature and time (e.g., 3 minutes at 300W, conditions may need optimization).[2]
-
After the reaction is complete, cool the vessel and work up the product as described in the conventional heating protocol.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude N-Benzylisatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude N-Benzylisatin.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude N-Benzylisatin?
The two primary and most effective methods for purifying crude N-Benzylisatin are recrystallization and column chromatography.[1] Recrystallization is a technique used for purifying solid compounds based on differences in solubility.[2] Column chromatography separates compounds based on their differential adsorption to a stationary phase.[3] The choice between them depends on the nature and quantity of impurities.
Q2: What are the likely impurities in a crude N-Benzylisatin product?
Common impurities include unreacted starting materials such as isatin (B1672199) and benzyl (B1604629) halide (e.g., benzyl chloride or bromide), as well as any by-products formed during the synthesis.[4][5] The synthesis often involves the reaction of an isatin salt with an alkyl halide, so residual base (like K₂CO₃ or NaH) and salts (like KI) may also be present.[6][7]
Q3: How do I choose the best solvent for recrystallizing N-Benzylisatin?
An ideal recrystallization solvent should dissolve N-Benzylisatin poorly at room temperature but well at its boiling point.[1] For N-Benzylisatin, hot ethanol (B145695) is a commonly reported and effective solvent for recrystallization.[6] Methanol has also been used successfully.[8] It is recommended to test solubility in a small volume of various solvents to find the optimal one for your specific crude product.
Q4: How can I monitor the purity of my N-Benzylisatin during the purification process?
Thin-Layer Chromatography (TLC) is an essential technique for monitoring the reaction progress and assessing the purity of fractions collected during column chromatography.[3][6] By spotting the crude mixture, isolated fractions, and a pure standard (if available) on a TLC plate, you can visualize the separation of N-Benzylisatin from impurities.[9] Purity of the final product can be confirmed by measuring its melting point and comparing it to the literature value (130-131°C).[7]
Troubleshooting Guides
Issue 1: Problems with Recrystallization
| Symptom | Possible Cause | Solution |
| Product "oils out" instead of forming crystals. | The solvent may be too non-polar, or the solution is being cooled too rapidly.[10] | Re-heat the solution to re-dissolve the oil. Add a small amount of a more polar co-solvent. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[10] |
| No crystals form upon cooling. | The solution is too dilute (not saturated), or the chosen solvent is too effective at dissolving the compound even at low temperatures.[10] | Concentrate the solution by evaporating some of the solvent under reduced pressure. Alternatively, add an "anti-solvent" (a solvent in which N-Benzylisatin is insoluble) dropwise until the solution becomes cloudy, then heat until clear and cool slowly.[10] |
| The recovered product is still impure. | Impurities may have similar solubility profiles and co-crystallized with the product. The crude material may be too impure for a single recrystallization to be effective.[10] | Purify the crude product first by column chromatography to remove the bulk of impurities, and then perform a final recrystallization on the partially purified material.[10] |
| Low yield after recrystallization. | Too much solvent was used, causing a significant amount of the product to remain dissolved even after cooling. The product was washed with a solvent at room temperature. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[11] After filtering the crystals, wash them with a small amount of ice-cold solvent to minimize product loss.[11] |
Issue 2: Issues with Column Chromatography
| Symptom | Possible Cause | Solution |
| Poor separation of N-Benzylisatin from impurities. | The solvent system (eluent) is not optimized. It may be too polar, causing all compounds to elute quickly, or not polar enough. | Optimize the eluent using TLC first. Aim for an Rf value of 0.2-0.4 for N-Benzylisatin.[9] A common starting eluent is a mixture of hexanes and ethyl acetate (B1210297).[7][9] |
| Product is not eluting from the column. | The mobile phase is not polar enough to displace the compound from the silica (B1680970) gel.[10] | Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexanes:ethyl acetate mixture, switch to an 8:2 or 7:3 mixture. |
| Streaking or "tailing" of the product spot on TLC/column. | N-Benzylisatin, like other nitrogen-containing compounds, can interact with the acidic silanol (B1196071) groups on the silica gel, leading to poor peak shape.[9] | Add a small amount (0.5-1%) of a competing base, such as triethylamine (B128534) (Et₃N), to the eluent. This will deactivate the acidic sites on the silica gel and improve elution.[9][12] |
| Low or no recovery of the product. | The product may have decomposed on the acidic silica gel.[12] | Deactivate the silica gel before use by preparing a slurry in the eluent containing 1-3% triethylamine.[12] Alternatively, consider using a less acidic stationary phase like basic alumina.[12] |
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography of N-Benzylisatin
| Technique | Stationary Phase | Mobile Phase (Eluent) | Ratio (v/v) | Reference |
| Flash Column Chromatography | Silica Gel | Ethyl Acetate / Hexane (B92381) | 1:9 | [7][13] |
| Column Chromatography | Silica Gel | Dichloromethane / Hexane | 1:1 | [14] |
| Thin-Layer Chromatography | Silica Gel | Ethanol / Ethyl Acetate / Toluene | 0.5:2:2 | [6] |
| Thin-Layer Chromatography | Silica Gel | Ethanol / Ethyl Acetate | 1:3 | [6] |
Table 2: Physical Properties and Purity Indicators for N-Benzylisatin
| Property | Value | Significance | Reference |
| Appearance | Orange Crystals / Solid | A clean, crystalline appearance is a qualitative indicator of purity. | [6][7] |
| Melting Point | 127-130 °C / 130-131 °C | A sharp melting point within the literature range indicates high purity. Impurities typically broaden and depress the melting point range. | [6][7] |
| Rf Value (TLC) | 0.91 (Ethanol:Ethyl Acetate:Toluene 0.5:2:2) | A single spot on TLC in multiple solvent systems is a strong indicator of purity. | [6] |
| Yield (after purification) | 79% - 95% | Represents the efficiency of the synthesis and purification process. | [6][7] |
Experimental Protocols & Workflows
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent (e.g., ethanol) where N-Benzylisatin has high solubility when hot and low solubility when cold.[6]
-
Dissolution: Place the crude N-Benzylisatin in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[11]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 60°C) to remove residual solvent.[6]
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine an eluent system that provides good separation of N-Benzylisatin from impurities (aim for an Rf of ~0.3). A 1:9 mixture of ethyl acetate and hexane is a good starting point.[7][9]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into a glass column, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.[9]
-
Sample Loading: Dissolve the crude N-Benzylisatin in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.[9]
-
Elution: Add the eluent to the top of the column and apply pressure (using compressed air or nitrogen) to achieve a steady flow rate. Never let the column run dry.[15]
-
Fraction Collection: Collect the eluting solvent in small fractions (e.g., in test tubes).[9]
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure N-Benzylisatin.[9]
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[9]
Visualized Workflows
Caption: General purification workflow for crude N-Benzylisatin.
Caption: Troubleshooting guide for column chromatography issues.
Caption: Troubleshooting guide for common recrystallization problems.
References
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. magritek.com [magritek.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. orgsyn.org [orgsyn.org]
Addressing solubility issues of Benzylisatin in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Benzylisatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common research applications?
N-Benzylisatin is a synthetic derivative of isatin, a naturally occurring indole (B1671886) compound. It and its related derivatives are widely investigated for their potential biological activities, including antiproliferative and anticancer properties.[1][2] Research often involves evaluating these compounds for their effects on cancer cell lines and exploring their mechanisms of action, which may include the induction of apoptosis.[3][4]
Q2: In which solvents is this compound generally soluble?
Q3: What is the recommended solvent for preparing high-concentration stock solutions of this compound?
Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound for in vitro biological assays. DMSO is a powerful organic solvent that can dissolve many hydrophobic compounds.[6] It is crucial to use high-purity, anhydrous (water-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[6]
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, generally below 0.5% (v/v), and ideally at or below 0.1%.[6][7] High concentrations of DMSO can be toxic to cells and may interfere with experimental results.
Solubility Data
Quantitative solubility data for this compound is not widely published. The following table summarizes its qualitative solubility profile based on solvents used in synthesis and derivative studies.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale & Reference |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents are commonly used in the synthesis and preparation of stock solutions for this compound and its derivatives, indicating good solubility.[2][3][5][8] |
| Alcohols | Methanol, Ethanol | Slightly Soluble to Insoluble | Some derivatives are reported as insoluble in ethanol. Solubility is expected to be limited.[4] |
| Halogenated | Dichloromethane (DCM), Chloroform | Slightly Soluble to Insoluble | Some derivatives are reported as insoluble in chloroform.[4] |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Insoluble | This compound is a hydrophobic molecule. Some highly modified derivatives have been created to improve water solubility, but the parent compound is poorly soluble in aqueous solutions.[4] |
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and resolve common precipitation issues with this compound during experiments.
Issue: A precipitate forms immediately upon adding the this compound stock solution to my cell culture medium.
This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous solution (like cell culture media) where it is poorly soluble.[7]
Troubleshooting Workflow
Issue: The this compound solution is clear at first but becomes cloudy or forms a precipitate over time in the incubator.
This can happen due to interactions with media components, temperature fluctuations, or evaporation.[6]
-
Media Components: Cell culture media are complex mixtures. Components like salts (calcium, phosphate) and proteins in serum can interact with the compound, leading to the formation of insoluble complexes over time.[6][9]
-
Solution: Test the compound's stability in both serum-free and serum-containing media to identify if serum proteins are contributing to the precipitation.
-
-
Temperature and pH Shifts: Although incubators are stable, slight shifts in temperature or pH (due to cell metabolism) can decrease the solubility of a compound that is already near its saturation point.[6]
-
Solution: Ensure the incubator is properly calibrated. Use a fresh batch of media and consider reducing the final working concentration of this compound.
-
-
Evaporation: Over longer incubation periods, evaporation from the outer wells of a culture plate can increase the compound's concentration, pushing it past its solubility limit.[9]
-
Solution: Use plates with lids, seal plates with gas-permeable membranes, and maintain proper humidity in the incubator. Avoid using the outermost wells for sensitive experiments.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes how to prepare a standard high-concentration stock solution for in vitro experiments.
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound. The molecular weight of this compound (C₁₅H₁₁NO₂) is 237.25 g/mol . To make 1 mL of a 10 mM solution, you will need: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 237.25 g/mol = 0.0023725 g = 2.37 mg
-
Carefully weigh 2.37 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear and orange/red in color.
-
If the compound does not dissolve easily, gentle warming in a 37°C water bath or brief sonication can be applied.[7]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
This protocol helps you find the highest working concentration of this compound that will not precipitate in your specific experimental conditions.[7]
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
A sterile 96-well clear-bottom plate
-
Multichannel pipette
-
-
Procedure:
-
Prepare a serial 2-fold dilution of your this compound stock in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
In the 96-well plate, add 198 µL of your pre-warmed complete cell culture medium to each well.
-
Add 2 µL of each DMSO dilution of this compound to the corresponding wells. This will create a final DMSO concentration of 1%. Also, include a "DMSO only" control well (2 µL of pure DMSO).
-
The final concentrations of this compound in the wells will be 100 µM, 50 µM, 25 µM, 12.5 µM, etc.
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect the wells for any signs of cloudiness or precipitate under a microscope at several time points (e.g., 0, 2, 6, and 24 hours).
-
The highest concentration that remains completely clear throughout the incubation period is the maximum working soluble concentration for your experiment.
-
Signaling Pathway Context
While the precise mechanism of action for this compound can vary between different derivatives and cell types, its derivatives are often studied in the context of cancer and apoptosis (programmed cell death).[3] One of the key pathways executing apoptosis is the caspase cascade. The diagram below illustrates the general mechanism of Caspase-3 activation, a central executioner caspase. Some this compound derivatives have been shown to increase levels of cleaved (active) caspase-3.[3]
References
- 1. dovepress.com [dovepress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: N-Benzyl Isatin Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-benzyl isatin (B1672199) and related compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of N-benzyl isatin.
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal Intensity | Poor Ionization Efficiency: N-benzyl isatin may not be ionizing effectively with the chosen method. | 1. Optimize Ionization Source: Electrospray ionization (ESI) in positive mode is generally effective for N-benzyl isatin.[1] Ensure the source is clean and parameters (e.g., capillary voltage, nebulizer gas flow) are optimized. 2. Adjust Mobile Phase: The addition of a small amount of formic acid to the mobile phase can aid in protonation and enhance signal intensity in positive ion mode.[2] |
| Sample Concentration Too Low: The amount of analyte is insufficient for detection. | 1. Concentrate the Sample: Prepare a more concentrated solution of N-benzyl isatin. 2. Increase Injection Volume: If possible, inject a larger volume of the sample. | |
| Instrument Not Tuned or Calibrated: The mass spectrometer is not operating at optimal performance. | 1. Perform Tuning and Calibration: Regularly tune and calibrate the instrument according to the manufacturer's recommendations to ensure mass accuracy and sensitivity.[3] | |
| Inaccurate Mass Measurement | Incorrect Calibration: The instrument's mass calibration is off. | 1. Recalibrate the Instrument: Perform a mass calibration using a known standard appropriate for the mass range of N-benzyl isatin.[3] |
| High Contamination Levels: The presence of contaminants can interfere with mass accuracy. | 1. Clean the Ion Source: Contaminants can build up in the ion source over time. Follow the manufacturer's procedure for cleaning. 2. Use High-Purity Solvents: Ensure that all solvents and reagents are of high purity to minimize contamination.[2] | |
| Unexpected Fragmentation Pattern | In-Source Fragmentation: Fragmentation is occurring in the ion source before mass analysis. | 1. Optimize Source Conditions: Reduce the cone voltage or fragmentor voltage to minimize in-source fragmentation. |
| Presence of Impurities: Co-eluting impurities can contribute to the observed fragmentation pattern. | 1. Improve Chromatographic Separation: Optimize the liquid chromatography method to ensure N-benzyl isatin is well-separated from any impurities. 2. Analyze a Blank: Inject a solvent blank to identify peaks originating from the system or solvent. | |
| Poor Reproducibility | Inconsistent Sample Preparation: Variations in sample preparation can lead to inconsistent results. | 1. Standardize Protocol: Use a standardized and well-documented sample preparation protocol. |
| Instrument Instability: Fluctuations in instrument performance can affect reproducibility. | 1. Monitor System Suitability: Regularly inject a standard solution to monitor the instrument's performance and ensure it meets predefined criteria. |
Frequently Asked Questions (FAQs)
1. What is the expected protonated molecule of N-benzyl isatin in positive ion mode mass spectrometry?
In positive ion mode ESI-MS, N-benzyl isatin is expected to form a protonated molecule, [M+H]⁺.
2. What are the major fragment ions observed in the MS/MS spectrum of N-benzyl isatin?
The MS/MS fragmentation of N-benzyl isatin typically involves the loss of the benzyl (B1604629) group and subsequent loss of carbon monoxide.[1][4]
3. How can I confirm the identity of the tropylium (B1234903) ion in my spectrum?
The fragment at m/z 91 is a common tropylium ion or phenylmethylium ion generated from the benzyl group.[1][4] Its presence is a strong indicator of a benzyl moiety in the parent molecule.
4. What is a suitable mobile phase for LC-MS analysis of N-benzyl isatin?
A common mobile phase for the analysis of N-benzyl isatin and related compounds is a mixture of methanol (B129727) and water.[1] The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape and ionization efficiency.
Data Presentation: Fragmentation of N-Benzyl Isatin
The following table summarizes the key ions observed during the mass spectrometry analysis of N-benzyl isatin in positive ion mode.
| Ion | m/z (Th) | Description |
| [M+H]⁺ | 238.0863 | Protonated parent molecule |
| [M+H - C₇H₇]⁺ | 147.0448 | Loss of the benzyl group |
| [M+H - C₇H₇ - CO]⁺ | 119.0498 | Subsequent loss of carbon monoxide |
| [C₇H₇]⁺ | 91.0542 | Tropylium ion (from the benzyl group) |
Experimental Protocol: LC-MS/MS Analysis of N-Benzyl Isatin
This protocol outlines a general procedure for the analysis of N-benzyl isatin using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
1. Sample Preparation
-
Dissolve a known amount of N-benzyl isatin in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase composition to the desired concentration (e.g., 1-10 µg/mL).
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient could be:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan MS and product ion scan (MS/MS).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Nebulizer Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Optimize for the fragmentation of the [M+H]⁺ ion (typically 15-25 eV).
Visualizations
Caption: Proposed fragmentation pathway of N-benzyl isatin in positive ESI-MS/MS.
References
- 1. scispace.com [scispace.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles -Mass Spectrometry Letters [koreascience.kr]
Overcoming challenges in scaling up Benzylisatin production
Technical Support Center: Benzylisatin Production
Welcome to the Technical Support Center for this compound (1-benzylindoline-2,3-dione) production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges encountered during the synthesis and scaling up of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the N-alkylation of isatin (B1672199) with a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride). This reaction is typically carried out in the presence of a base in a polar aprotic solvent. For industrial-scale production, using potassium carbonate (K₂CO₃) as the base in N,N-dimethylformamide (DMF) is a common and cost-effective approach, often yielding excellent results.[1][2]
Q2: What are the critical parameters to control during the N-alkylation of isatin for large-scale production?
A2: When scaling up the N-alkylation of isatin, several parameters are critical for ensuring high yield and purity:
-
Reaction Temperature: Temperature control is crucial to prevent side reactions. The reaction is often started at a lower temperature (e.g., 0°C) during the addition of the base and then raised to a moderate temperature (e.g., 80°C) for the alkylation step.[1][3]
-
Purity of Reactants: The purity of isatin, benzyl halide, and the solvent is paramount. The presence of moisture can lead to side reactions and lower yields, especially when using strong bases like sodium hydride (NaH).[4]
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is vital. While strong bases like NaH can be effective, they require strictly anhydrous conditions.[3][5] Weaker bases like K₂CO₃ are often preferred for scalability as they are less sensitive to trace amounts of water.[1] DMF is a common solvent due to its ability to dissolve isatin and its salts.[1][2]
-
Efficient Mixing: Ensuring homogeneous mixing in large reactors is essential for maintaining consistent reaction kinetics and heat distribution.
Q3: How can I monitor the progress of the this compound synthesis reaction?
A3: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC).[3] A suitable eluent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether (e.g., 1:3 or 1:9 v/v), can be used to separate the starting material (isatin), the product (this compound), and any byproducts.[1][3] The reaction is considered complete when the isatin spot is no longer visible on the TLC plate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Side reactions: Formation of byproducts such as O-alkylated products or epoxides (if using α-haloketones).[4][6] 3. Suboptimal base: The base used may not be strong enough for complete deprotonation of isatin. 4. Moisture in the reaction: Water can consume the base and lead to unwanted side reactions.[4] | 1. Increase reaction time or temperature: Monitor the reaction by TLC until the starting material is consumed.[1] 2. Use a milder base and control temperature: To avoid epoxide formation, use a milder base and maintain strict temperature control.[4] Using alkali metal bases can help avoid O-alkylation.[4] 3. Switch to a stronger base: Consider using NaH or CaH₂ under anhydrous conditions.[1][7] 4. Use anhydrous solvents and reagents: Ensure all glassware is thoroughly dried and use anhydrous grade solvents.[4] |
| Formation of Multiple Spots on TLC / Difficult Purification | 1. Presence of impurities in starting materials. 2. Decomposition of starting material or product: Isatin can be unstable under harsh basic conditions or prolonged heating.[4] 3. Formation of side products. [4] | 1. Use high-purity starting materials. 2. Avoid excessively harsh conditions: Use milder bases and avoid prolonged exposure to high temperatures.[4] 3. Optimize reaction conditions: Adjust the base, solvent, and temperature to minimize side product formation.[4] Purification can be achieved through column chromatography or recrystallization.[1] |
| Inconsistent Results or Poor Reproducibility | 1. Variability in reagent quality. [4] 2. Presence of moisture. [4] 3. Inconsistent reaction conditions. | 1. Use reagents from a reliable source and of consistent purity. 2. Ensure anhydrous conditions for moisture-sensitive reactions. [4] 3. Maintain strict control over reaction parameters such as temperature, stirring speed, and addition rates. |
| Poor Solubility of Isatin Precursors in Sandmeyer Synthesis | 1. High lipophilicity of substituted anilines: This can lead to incomplete cyclization in sulfuric acid.[8] | 1. Use methanesulfonic acid: This has been shown to be a more effective medium for the cyclization of highly lipophilic oximinoacetanilides.[8] |
Experimental Protocols
Protocol 1: N-Alkylation of Isatin using Potassium Carbonate
This protocol is a common and scalable method for the synthesis of this compound.
Materials:
-
Isatin (1.0 eq)
-
Benzyl bromide or Benzyl chloride (1.1 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.3 - 1.5 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
-
Petroleum ether (or Hexane)
-
Deionized water
Procedure:
-
In a clean, dry reaction vessel, dissolve isatin in anhydrous DMF.
-
Add potassium carbonate to the solution and stir the mixture at room temperature for approximately 45-60 minutes.[1][4]
-
Slowly add the benzyl halide to the reaction mixture.
-
Heat the reaction mixture to 80°C and monitor the progress by TLC (e.g., ethyl acetate/hexane 1:9).[1]
-
Once the reaction is complete (typically after 12 hours), cool the mixture to room temperature.[1]
-
Pour the reaction mixture into ice-water, which may cause the product to precipitate.[4]
-
If a solid precipitates, filter the product, wash it with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[4]
-
If an oil forms or the product does not precipitate, extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane.[1]
Protocol 2: N-Alkylation of Isatin using Sodium Hydride (for moisture-sensitive applications)
This protocol offers an alternative for achieving high yields but requires stringent anhydrous conditions.
Materials:
-
Isatin (1.0 eq)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 eq)
-
Benzyl bromide (1.1 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
-
Petroleum ether
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH in anhydrous DMF.
-
Cool the suspension to 0°C in an ice-water bath.
-
Slowly add a solution of isatin in anhydrous DMF to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0°C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction by slowly adding ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.[3]
Data Presentation: Comparison of N-Alkylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | DMF | 80 | 12 | ~95 | [1][2] |
| NaH | DMF | 0 to RT | 48 | 55 | [3] |
| CaH₂ | DMF | 45 to RT | 16.5 | Not specified | [7] |
| K₂CO₃ / KI | Acetonitrile | Reflux | Not specified | 79 | |
| K₂CO₃ | DMF | Microwave (200-500W) | 3-5 min | High | [4] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in this compound Synthesis
Caption: Troubleshooting logic for addressing low yields.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. CN111747883A - 1-Benzylisatin derivative and its synthetic method and use - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. file.sdiarticle3.com [file.sdiarticle3.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enantioselective Synthesis of Benzylisatin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of Benzylisatin derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work.
| Problem | Possible Causes | Suggested Solutions |
| Low to No Product Yield | 1. Inactive Catalyst: The chosen catalyst may not be suitable for the specific substrate or reaction type. 2. Suboptimal Reaction Conditions: Temperature, solvent, or reaction time may not be optimized. 3. Poor Substrate Reactivity: The electronic or steric properties of the this compound or nucleophile may hinder the reaction. 4. Catalyst Poisoning: Impurities in reagents or solvents can deactivate the catalyst. | 1. Catalyst Screening: Test a range of catalysts with different chiral scaffolds and functionalities (e.g., chiral phosphoric acids, cinchona alkaloids, metal complexes). 2. Condition Optimization: Systematically vary the temperature, solvent polarity, and reaction time. Consider using a higher or lower temperature to overcome activation barriers or prevent decomposition. 3. Substrate Modification: If possible, modify the protecting groups on the isatin (B1672199) nitrogen or alter the nucleophile to improve reactivity. 4. Reagent and Solvent Purification: Ensure all reagents and solvents are of high purity and free from water or other potential inhibitors. |
| Low Enantioselectivity (ee) | 1. Inappropriate Catalyst-Substrate Match: The chiral environment of the catalyst may not effectively control the stereochemical outcome for the specific substrates. 2. Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the catalyzed pathway. 3. Incorrect Catalyst Loading: The amount of catalyst may be too low for effective stereocontrol. 4. Racemization of Product: The product may be racemizing under the reaction conditions. | 1. Screen Chiral Catalysts: Evaluate a library of chiral catalysts to find one that provides a better stereochemical match. For instance, pseudoenantiomeric catalysts can sometimes provide access to the opposite enantiomer.[1] 2. Lower Reaction Temperature: Reducing the temperature can often suppress the uncatalyzed reaction and enhance enantioselectivity. 3. Optimize Catalyst Loading: Systematically increase the catalyst loading to determine the optimal concentration for stereocontrol. 4. Modify Work-up or Reaction Conditions: Analyze the stability of the product under the reaction and purification conditions. Consider a quicker work-up or milder conditions to prevent racemization. |
| Poor Regioselectivity | 1. Multiple Reactive Sites: The nucleophile or the isatin derivative may have multiple sites for reaction. 2. Catalyst Directing Effects: The catalyst may not be effectively blocking alternative reaction pathways. | 1. Use of Directing Groups: Introduce protecting or directing groups on the substrate to block unwanted reactive sites. 2. Catalyst Modification: Select a catalyst with a different steric or electronic profile that can better control the regioselectivity of the addition. For example, Indium(III)-pybox complexes have been shown to provide high regioselectivity in the addition of pyrroles to isatins.[2] |
| Formation of Side Products | 1. Decomposition of Starting Materials or Product: The reaction conditions may be too harsh, leading to degradation. 2. Competing Reaction Pathways: The substrates may be undergoing alternative reactions, such as self-condensation or oxidation. | 1. Milder Reaction Conditions: Use lower temperatures, shorter reaction times, or milder bases/acids. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] 3. Degas Solvents: Remove dissolved oxygen from solvents to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is generally most effective for the enantioselective addition of nucleophiles to benzylisatins?
A1: The choice of catalyst is highly dependent on the specific nucleophile and desired transformation. However, several classes of catalysts have shown broad applicability:
-
Chiral Brønsted Acids: Chiral phosphoric acids, such as those derived from BINOL, are effective for a variety of nucleophilic additions.
-
Cinchona Alkaloid Derivatives: These have been successfully employed as organocatalysts, particularly in the addition of thiols to ketimines derived from isatins, often providing excellent yields and enantioselectivities.[1]
-
Metal-Ligand Complexes: Chiral metal complexes, such as those involving Indium(III) with pybox ligands, can offer high levels of stereocontrol and catalytic activity.[2] For the addition of dimethylzinc (B1204448), chiral α-hydroxyamides have proven effective.[4]
Q2: How do I choose the optimal solvent for my reaction?
A2: Solvent choice can significantly impact both yield and enantioselectivity. It is recommended to screen a range of solvents with varying polarities. Aprotic solvents like toluene (B28343), dichloromethane (B109758) (CH2Cl2), and THF are commonly used. In some cases, aqueous conditions with a suitable catalyst, such as diphenylphosphate for Friedel-Crafts alkylation, can be successful.[5]
Q3: What is a typical catalyst loading for these reactions?
A3: Catalyst loading can range from 1 to 20 mol%. A good starting point is often 10 mol%. If the reaction is slow or shows low enantioselectivity, increasing the catalyst loading may be beneficial. However, higher loadings can sometimes lead to the formation of side products or be economically unfeasible for large-scale synthesis.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. Chiral HPLC or GC is necessary to determine the enantiomeric excess (ee) of the product.
Q5: What are some common methods for purifying the final product?
A5: The most common method for purification is column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the product. It is important to ensure that the product is stable on silica gel to avoid decomposition or racemization during purification.
Quantitative Data Summary
Table 1: Catalyst Performance in Enantioselective Additions to Isatins
| Catalyst/Reagent | Nucleophile | Solvent | Yield (%) | Enantiomeric Ratio (er) / ee (%) | Reference |
| Chiral α-hydroxyamide L5 / Me₂Zn | Isatins | CH₂Cl₂ | Good | up to 90:10 er | [4] |
| Cinchona Alkaloid Sulfonamide | Thiols | Not specified | Excellent | Excellent | [1] |
| Indium(III)-pybox complex | N-methylpyrrole | Not specified | High | 93-98% ee | [2] |
| Chiral bis(imidazoline)-phosphoric acid | 2-aminobenzamide | Not specified | up to 94% | 91% ee | [6] |
Experimental Protocols
General Procedure for Enantioselective Addition of Dimethylzinc to Isatins[4]
-
To a solution of the corresponding isatin (0.1 mmol) in CH₂Cl₂ (2 mL), add the chiral α-hydroxyamide ligand L5.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add a 1.2 M solution of dimethylzinc (Me₂Zn) in toluene (0.2 mmol) dropwise.
-
Stir the reaction mixture at the same temperature until completion, as monitored by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral 3-hydroxy-3-methyl-2-oxindole.
-
Determine the enantiomeric ratio by chiral HPLC analysis.
Visualizations
Caption: A general experimental workflow for the enantioselective synthesis of this compound derivatives.
Caption: A logic diagram illustrating catalyst selection based on the desired chemical transformation.
References
- 1. Organocatalytic enantioselective addition of thiols to ketimines derived from isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective and Regioselective Indium(III)-Catalyzed Addition of Pyrroles to Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Brønsted-acid-catalyzed selective Friedel–Crafts monoalkylation of isatins with indolizines in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Identifying and minimizing side products in Benzylisatin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during Benzylisatin synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing N-Benzylisatin?
The most common method for synthesizing N-Benzylisatin is the N-alkylation of isatin (B1672199) with a benzyl (B1604629) halide (e.g., benzyl chloride, benzyl bromide). This reaction is typically carried out in the presence of a base in a polar aprotic solvent. The reaction proceeds via an SN2 mechanism where the isatin anion acts as a nucleophile.[1]
Q2: What are the common side products observed in this compound synthesis?
Several side products can form during the synthesis of N-Benzylisatin, reducing the yield and purity of the desired product. The primary side products include:
-
O-Benzylisatin: This isomer results from the benzylation of the oxygen atom of the enolate form of the isatin anion.[2]
-
N,O-Dithis compound: In the presence of excess benzyl halide and a strong base, dibenzylation can occur.
-
Isatin Ring-Opening Products: Under strongly basic conditions, the lactam ring of isatin can undergo hydrolysis or other nucleophilic attacks, leading to the formation of isatinic acid derivatives.[3][4][5]
-
Solvent-Related Byproducts: When using N,N-dimethylformamide (DMF) as a solvent with strong bases like sodium hydride (NaH), decomposition of DMF can occur, leading to the formation of dimethylamine (B145610) and formic acid, which can complicate the reaction mixture.
Q3: How can I minimize the formation of O-Benzylisatin?
The formation of the O-benzylated isomer can be minimized by carefully selecting the base and reaction conditions. Using alkali metal bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) generally favors N-alkylation over O-alkylation.[2][6]
Q4: What is the recommended purification method for N-Benzylisatin?
The purification of N-Benzylisatin typically involves recrystallization or column chromatography.
-
Recrystallization: Ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexanes can be effective for recrystallizing N-Benzylisatin.[7]
-
Column Chromatography: Silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexanes is a common method to separate N-Benzylisatin from side products and unreacted starting materials.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-Benzylisatin | 1. Incomplete deprotonation of isatin. 2. Low reactivity of the benzyl halide. 3. Suboptimal reaction temperature or time. 4. Formation of significant amounts of side products. | 1. Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃) or a slight excess of the base.[2][6] 2. Use a more reactive benzyl halide (Benzyl bromide > Benzyl chloride). Adding a catalytic amount of potassium iodide (KI) can also improve the reactivity of benzyl chloride. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Consider increasing the temperature, but be mindful of potential side reactions. Microwave-assisted synthesis can also be an option to reduce reaction time and improve yield.[6] 4. Refer to the solutions for minimizing specific side products below. |
| Presence of O-Benzylisatin | The reaction conditions favor O-alkylation. Silver salts as bases are known to promote O-alkylation. | Use alkali metal bases such as K₂CO₃ or Cs₂CO₃.[2][6] |
| Formation of a Complex Mixture of Products | 1. Use of a very strong base (e.g., NaH) leading to isatin decomposition or reaction with the solvent (DMF). 2. High reaction temperatures causing thermal decomposition. | 1. Opt for a milder base like K₂CO₃. If a strong base is necessary, add it slowly at a lower temperature (e.g., 0 °C). 2. Run the reaction at the lowest effective temperature and monitor closely by TLC to avoid prolonged heating. |
| Difficulty in Purifying the Product | 1. The product may be an oil or have a low melting point. 2. Presence of closely related impurities. | 1. If the product is an oil, purification by column chromatography is recommended.[8] 2. For column chromatography, carefully select the eluent system by running preliminary TLCs to achieve good separation. For amines, adding a small amount of triethylamine (B128534) (0.5-1%) to the eluent can prevent tailing on the silica gel.[9] For recrystallization, try different solvent systems.[7][10] |
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Benzylation of Isatin
| Base | Solvent | Temperature | Time | Yield (%) | Reference |
| K₂CO₃ | Acetonitrile | Reflux | 4h | 79 | |
| K₂CO₃ | DMF | 80 °C | 12h | ~95 | [8] |
| NaH | DMF | 0 °C to RT | 48h | 55 | [11] |
| K₂CO₃ | DMF | 70 °C | 1.5 - 2h | ~80 | [12] |
| K₂CO₃ / Microwave | DMF | - | 3 min | 95 | [12] |
| KF/Alumina / Microwave | Acetonitrile | 180 °C | 25 min | High Conversion | [13] |
Experimental Protocols
Protocol 1: Synthesis of N-Benzylisatin using Potassium Carbonate
-
To a solution of isatin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (5-10 mL per gram of isatin), add potassium carbonate (1.3 eq).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.[8]
Protocol 2: Purification of N-Benzylisatin by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.
-
Dissolve the crude N-Benzylisatin in a minimal amount of dichloromethane (B109758) or the eluent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexanes (e.g., 5:95) and gradually increasing the ethyl acetate concentration.
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure N-Benzylisatin.
-
Remove the solvent under reduced pressure to obtain the purified product.[8][9]
Visualizations
Caption: Experimental workflow for the synthesis and purification of N-Benzylisatin.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. H2O-mediated isatin spiro-epoxide ring opening with NaCN: Synthesis of novel 3-tetrazolylmethyl-3-hydroxy-oxindole hybrids and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CN111747883A - 1-Benzylisatin derivative and its synthetic method and use - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Stability testing and storage conditions for Benzylisatin compounds
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Benzylisatin compounds. It covers stability testing, storage conditions, and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound compounds?
A1: The degradation of this compound and its derivatives is primarily influenced by several factors:
-
Hydrolysis: The isatin (B1672199) ring is susceptible to cleavage under both acidic and basic conditions. The amide bond within the isatin core can be hydrolyzed, leading to ring-opening.
-
Oxidation: The presence of oxidizing agents can lead to the formation of various oxidation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions and degradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis and oxidation.
Q2: What are the recommended general storage conditions for this compound compounds?
A2: To ensure the stability of this compound compounds, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, typically -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.
-
Light: Protect from light by storing in amber vials or containers wrapped in aluminum foil.
-
Atmosphere: For compounds sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
Form: Store as a dry, solid powder whenever possible, as solutions are generally less stable.
Q3: I am observing a decrease in the peak area of my this compound compound during HPLC analysis over time, but no new peaks are appearing. What could be the cause?
A3: This issue can arise from several possibilities:
-
Formation of Non-UV-Active Degradants: The degradation products may lack a chromophore that absorbs at the detection wavelength being used.
-
Formation of Insoluble Degradants: The degradation products might be precipitating out of the solution and are therefore not being injected into the HPLC system.
-
Formation of Volatile Degradants: If the degradation products are volatile, they may be lost from the sample vial.
-
Adsorption to Container: The compound or its degradation products may be adsorbing to the surface of the storage container (e.g., glass or plastic vial).
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Peak Tailing | - Column contamination- Interaction with active sites on the column (silanols)- Inappropriate mobile phase pH | - Wash the column with a strong solvent.- Use a guard column.- Adjust the mobile phase pH to suppress ionization of the analyte.- Consider using a column with end-capping. |
| Peak Fronting | - Sample overload- Sample solvent stronger than the mobile phase | - Dilute the sample.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Retention Time Shifts | - Change in mobile phase composition- Fluctuation in column temperature- Column degradation | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a consistent temperature.- Check system suitability parameters; replace the column if performance has declined. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from a previous injection | - Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method.- Inject a blank solvent to check for carryover. |
Stability Study Issues
| Problem | Possible Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | - Stress conditions are too mild.- The compound is highly stable under the tested conditions. | - Increase the concentration of the stressor (e.g., acid, base, H₂O₂).- Increase the temperature or duration of the stress test.- It is possible for a compound to be highly stable; if no degradation is seen under accelerated conditions, this indicates good stability.[1] |
| Complete degradation of the compound. | - Stress conditions are too harsh. | - Decrease the concentration of the stressor.- Reduce the temperature or duration of the stress test.- Analyze samples at earlier time points. |
| Poor mass balance (sum of the parent compound and degradation products is not close to 100%). | - Formation of non-UV active or volatile degradation products.- Adsorption of compounds to the container.- Incomplete elution of degradation products from the HPLC column. | - Use a mass spectrometer (LC-MS) to detect non-UV active compounds.- Use a different analytical technique like gas chromatography (GC) for volatile products.- Use silanized glass vials.- Modify the HPLC method (e.g., extend the gradient) to ensure all components are eluted. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study of a this compound compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the this compound compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid this compound compound in a controlled temperature oven at 70°C for 7 days.
-
At specified time points, weigh a portion of the solid, dissolve it in a suitable solvent to a known concentration, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the this compound compound (1 mg/mL) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).
-
Simultaneously, keep a control sample in the dark.
-
At the end of the exposure, analyze both the exposed and control samples by HPLC.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (LC-MS) for the identification of degradation products.
Data Presentation
Representative Stability Data for N-Benzylisatin under Forced Degradation
| Stress Condition | Time (hours) | N-Benzylisatin Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 85.2 | 8.1 | 1.5 | |
| 8 | 72.5 | 15.3 | 3.8 | |
| 24 | 45.1 | 35.6 | 9.2 | |
| 0.1 M NaOH at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 90.3 | 5.4 | - | |
| 4 | 81.7 | 12.1 | - | |
| 8 | 65.9 | 25.8 | - | |
| 3% H₂O₂ at RT | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 92.5 | 4.3 | - | |
| 24 | 80.1 | 13.7 | - | |
| 70°C (Solid State) | 0 days | 100.0 | 0.0 | 0.0 |
| 7 days | 98.5 | 0.8 | - | |
| Photostability (ICH Q1B) | - | 95.3 | 2.1 | 1.1 |
Mandatory Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of this compound compounds.
Potential Degradation Pathway: Hydrolysis of N-Benzylisatin
Caption: A plausible hydrolysis pathway for N-Benzylisatin under acidic or basic conditions.
Signaling Pathway: Caspase-3 Activation
Some N-benzylisatin sulfonamide analogues are known to be potent inhibitors of caspase-3, a key executioner enzyme in apoptosis.[2] Inhibition of caspase-3 can block the apoptotic cascade.
Caption: Inhibition of the Caspase-3 mediated apoptosis pathway by N-Benzylisatin analogues.[2][3][4]
Signaling Pathway: VEGFR-2 Inhibition
Isatin derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway, which is crucial for angiogenesis.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
In Silico ADME Prediction: A Comparative Guide for N-Benzylisatin Hydrazones
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in silico ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-benzylisatin hydrazones against other isatin (B1672199) derivatives and the established drug Gefitinib. This guide provides a comprehensive analysis supported by predictive data to aid in the early stages of drug discovery and development.
The journey of a drug from a promising molecule to a clinical candidate is fraught with challenges, with poor pharmacokinetic profiles being a major cause of late-stage failures. In silico ADME prediction offers a crucial, cost-effective, and rapid method to assess the drug-likeness of compounds early in the discovery pipeline. This guide focuses on the in silico ADME properties of a series of N-benzylisatin hydrazones, a class of compounds showing significant potential in anticancer research.
Comparative Analysis of Predicted ADME Properties
The following tables summarize the in silico ADME properties of a series of N-benzylisatin hydrazones (compounds 6a-j ) and are compared with the FDA-approved lung cancer drug, Gefitinib. Additionally, data for another set of isatin derivatives (compounds 13 and 14 ) are included to provide a broader context for comparison. The predictions for compounds 6a-j and Gefitinib were generated using QikProp, while the properties for compounds 13 and 14 were predicted using Discovery Studio.
| Compound | Molecular Weight ( g/mol ) | logP (o/w) | QPlogS (log mol/L) | QPPCaco-2 (nm/s) | QPPMDCK (nm/s) | % Human Oral Absorption |
| N-Benzylisatin Hydrazones | ||||||
| 6a | 382.46 | 4.31 | -5.02 | 1056.9 | 1056.9 | 100 |
| 6b | 373.81 | 4.45 | -5.21 | 1198.6 | 1198.6 | 100 |
| 6c | 355.38 | 3.48 | -4.55 | 450.7 | 450.7 | 100 |
| 6d | 418.28 | 4.76 | -5.78 | 1450.2 | 1450.2 | 100 |
| 6e | 418.28 | 4.76 | -5.78 | 1450.2 | 1450.2 | 100 |
| 6f | 418.28 | 4.76 | -5.78 | 1450.2 | 1450.2 | 100 |
| 6g | 353.41 | 4.35 | -5.11 | 1002.5 | 1002.5 | 100 |
| 6h | 353.41 | 4.35 | -5.11 | 1002.5 | 1002.5 | 100 |
| 6i | 353.41 | 4.35 | -5.11 | 1002.5 | 1002.5 | 100 |
| 6j | 385.49 | 4.67 | -5.55 | 1325.8 | 1325.8 | 100 |
| Reference Drug | ||||||
| Gefitinib | 446.90 | 4.20 | -5.50 | 850.0 | 850.0 | 100 |
| Compound | Molecular Weight ( g/mol ) | ALogP | Aqueous Solubility Level | Intestinal Absorption Level | BBB Penetration Level |
| Other Isatin Derivatives | |||||
| 13 | 490.58 | 5.34 | Low | Good | Low |
| 14 | 460.52 | 4.54 | Low | Good | Low |
Experimental and Computational Methodologies
The in silico ADME properties presented in this guide were predicted using established computational tools. A general workflow for such predictions is outlined below, followed by details of the specific software used in the cited studies.
General In Silico ADME Prediction Workflow
Caption: A generalized workflow for in silico ADME prediction.
QikProp by Schrödinger
QikProp is a widely used tool for predicting pharmaceutically relevant properties of small molecules.[1] The methodology involves the following key aspects:
-
Input: The three-dimensional structure of the molecule is used as input.
-
Descriptors: QikProp calculates a range of physically significant descriptors.[2]
-
Properties Predicted: It predicts a wide array of ADME properties, including but not limited to:
-
logP (octanol/water): A measure of lipophilicity.
-
QPlogS: Predicted aqueous solubility.
-
QPPCaco-2 and QPPMDCK: Predicted permeability in Caco-2 and MDCK cell lines, which are models for intestinal absorption.
-
Percent Human Oral Absorption: An estimation of the extent of absorption after oral administration.[3]
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness.
-
Discovery Studio by BIOVIA
Discovery Studio is a comprehensive modeling and simulation environment. For ADME prediction, it employs various modules to calculate properties such as:
-
ALogP: A calculated logarithm of the partition coefficient, indicating lipophilicity.
-
Aqueous Solubility: Predicted solubility in water, often categorized into levels (e.g., low, moderate, high).
-
Intestinal Absorption: A prediction of the compound's ability to be absorbed from the gastrointestinal tract.
-
Blood-Brain Barrier (BBB) Penetration: An estimation of whether the compound can cross the BBB, which is crucial for CNS-targeting drugs and for avoiding CNS side effects.
Signaling Pathways and N-Benzylisatin Hydrazones
Isatin derivatives, including N-benzylisatin hydrazones, have been extensively investigated for their anticancer properties. Many of these compounds exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two of the most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5]
Caption: Inhibition of EGFR and VEGFR signaling pathways by N-benzylisatin hydrazones.
The inhibition of these receptor tyrosine kinases blocks downstream signaling cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are critical for tumor growth and vascularization.[][7] The ability of N-benzylisatin hydrazones to target these pathways underscores their therapeutic potential.
Conclusion
The in silico ADME predictions for the N-benzylisatin hydrazone series (6a-j ) reveal favorable drug-like properties. Most of the synthesized compounds exhibit high predicted oral absorption and cell permeability, comparable to or exceeding that of the established drug Gefitinib. Their molecular weights and logP values generally fall within acceptable ranges for oral bioavailability. When compared to other isatin derivatives (13 and 14 ), the N-benzylisatin hydrazones demonstrate promising profiles, particularly in terms of predicted permeability.
This comparative guide highlights the potential of N-benzylisatin hydrazones as promising scaffolds for the development of novel anticancer agents. The presented in silico data, combined with an understanding of their potential mechanisms of action, provides a strong rationale for their further investigation and optimization in the drug discovery process. It is important to note that while in silico predictions are a valuable tool, experimental validation is essential to confirm these findings.
References
- 1. schrodinger.com [schrodinger.com]
- 2. QikProp — NodePit [nodepit.com]
- 3. youtube.com [youtube.com]
- 4. Novel hydrazone-isatin derivatives as potential EGFR inhibitors: Synthesis and in vitro pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Unveiling the Potential of Benzylisatin Derivatives: A Comparative Study Against Standard Antibiotics
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community is in a perpetual search for novel compounds that can effectively combat pathogenic microbes. Among the promising candidates, Benzylisatin derivatives have emerged as a significant area of interest. This guide provides a comparative analysis of the antimicrobial efficacy of various this compound derivatives against standard antibiotics, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their quest for new therapeutic agents.
Performance Snapshot: this compound Derivatives vs. Standard Antibiotics
The antimicrobial potential of synthesized this compound derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The data presented below is a synthesized compilation from multiple studies to provide a comparative overview.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Isatin Derivatives and Standard Antibiotics
| Compound/Drug | Staphylococcus aureus | Streptococcus pyogenes | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Salmonella typhi | Source(s) |
| Isatin Derivative 3a | >100 | >100 | >100 | >100 | >100 | >100 | [1] |
| Isatin Derivative 3b | 50 | 25 | 25 | 50 | 100 | 50 | [1] |
| Isatin Derivative 3c | 25 | 12.5 | 25 | 25 | 50 | 25 | [1] |
| Isatin Derivative 4a | 50 | 25 | 50 | 50 | 100 | 50 | [1] |
| Isatin Derivative 4b | 25 | 12.5 | 25 | 25 | 50 | 25 | [1] |
| Isatin Derivative 4c | 12.5 | 12.5 | 12.5 | 25 | 25 | 12.5 | [1] |
| Isatin Derivative 4d | 25 | 25 | 12.5 | 50 | 50 | 25 | [1] |
| Isatin Derivative 4e | 12.5 | 12.5 | 12.5 | 25 | 25 | 12.5 | [1] |
| Isatin Derivative 4f | 12.5 | 6.25 | 6.25 | 12.5 | 25 | 12.5 | [1] |
| Amoxicillin | 25 | 25 | 25 | 50 | 100 | 50 | [2] |
| Ciprofloxacin | 12.5 | 12.5 | 12.5 | 12.5 | 12.5 | 12.5 |
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Isatin Derivatives and Standard Antifungals
| Compound/Drug | Aspergillus niger | Candida albicans | Trichoderma viride | Source(s) |
| Isatin Derivative 3a | 20 | 30 | 30 | [1] |
| Isatin Derivative 3b | 30 | 20 | 20 | [1] |
| Isatin Derivative 3c | 40 | 30 | 30 | [1] |
| Isatin Derivative 4a | 30 | 20 | 30 | [1] |
| Isatin Derivative 4b | 20 | 20 | 20 | [1] |
| Isatin Derivative 4c | 30 | 20 | 20 | [1] |
| Isatin Derivative 4d | 20 | 30 | 20 | [1] |
| Isatin Derivative 4e | 20 | 20 | 20 | [1] |
| Isatin Derivative 4f | 20 | 20 | 20 | [1] |
| Fluconazole | 20 | 20 | 20 |
Experimental Protocols
The determination of antimicrobial efficacy of this compound derivatives is primarily conducted using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for determining the quantitative susceptibility of microorganisms to antimicrobial agents.
-
Preparation of Microbial Inoculum: Pure cultures of the test microorganisms are grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). The turbidity of the microbial suspension is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds and Standard Antibiotics: Stock solutions of the this compound derivatives and standard antibiotics are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). A series of two-fold serial dilutions are then prepared in a 96-well microtiter plate using the appropriate broth medium to achieve a range of decreasing concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the serially diluted compounds, is inoculated with 100 µL of the standardized microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included for each plate. The plates are then incubated at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Visual inspection for turbidity is the primary method of determination, which can be aided by the use of a spectrophotometric plate reader.
Proposed Mechanism of Action: Enzyme Inhibition
While the exact molecular targets of this compound derivatives are still under extensive investigation, a prominent hypothesis for their antimicrobial action is the inhibition of crucial microbial enzymes. Isatin and its derivatives have been reported to interfere with various enzymatic processes essential for microbial survival, such as those involved in nutrient metabolism and cell wall biosynthesis.[3]
One of the proposed mechanisms involves the inhibition of bacterial enzymes like urease and α-glucosidase.[3] Urease is vital for the survival of certain pathogenic bacteria, such as Helicobacter pylori, in acidic environments. By inhibiting urease, the derivatives can disrupt the bacterium's ability to neutralize its surroundings, leading to its demise. Similarly, α-glucosidase is involved in carbohydrate metabolism, and its inhibition can deprive the bacteria of essential energy sources.
Conclusion
The comparative data indicates that certain this compound derivatives exhibit promising antimicrobial activity, with some compounds demonstrating efficacy comparable or superior to standard antibiotics against specific microbial strains. The proposed mechanism of enzyme inhibition offers a plausible explanation for their biological activity and provides a foundation for further structure-activity relationship (SAR) studies. Continued research into the synthesis and evaluation of novel this compound derivatives is warranted to develop more potent and broad-spectrum antimicrobial agents to address the growing challenge of drug-resistant pathogens.
References
N-Benzylisatin: A Comparative Analysis of Cytotoxicity on Cancerous Versus Normal Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic effects of N-benzylisatin and its derivatives on various cancerous cell lines versus normal, non-cancerous cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel anticancer therapeutics.
N-benzylisatin, a synthetic derivative of isatin, has garnered significant interest in medicinal chemistry due to its potent antiproliferative activities against a range of cancer cell types. This document summarizes key experimental findings, presents quantitative data in a clear, comparative format, and provides detailed methodologies for the cited experiments. Furthermore, it visualizes the proposed mechanism of action and experimental workflows to facilitate a deeper understanding of N-benzylisatin's therapeutic potential and selectivity.
Quantitative Cytotoxicity Data
The cytotoxic effects of N-benzylisatin and its derivatives are typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various N-benzylisatin derivatives against a panel of human cancer cell lines and, where available, non-cancerous human cell lines.
Table 1: Cytotoxicity (IC50 in µM) of N-Benzylisatin Derivatives in Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-benzylisatin-aryl hydrazone (6c) | A549 | Non-small cell lung cancer | 4.35 | Gefitinib | 15.23 |
| N-benzylisatin-aryl hydrazone (6c) | HeLa | Cervical cancer | 4.09 | Gefitinib | 7.35 |
| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (2m) | K562 | Leukemia | 0.03 | - | - |
| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (2m) | HepG2 | Liver cancer | 0.05 | - | - |
| N-benzylisatin hydrazone derivative (23) | MDA-MB-231 | Triple-negative breast cancer | 15.8 ± 0.6 | - | - |
Table 2: Comparative Cytotoxicity (IC50 in µM) on Cancerous vs. Normal Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| N-benzylisatin hydrazone derivative (23) | MDA-MB-231 | 15.8 ± 0.6 | MCF-10A (breast epithelial) | > 50 | > 3.16 |
| Glucopyranosyl-conjugated benzyl (B1604629) derivative (8d) | HCT-116 (colorectal carcinoma) | 15.2 ± 1.5 | 293T (embryonic kidney) | 85.3 ± 7.9 | 5.6 |
The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the N-benzylisatin derivatives or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plates are then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the N-benzylisatin derivative at its IC50 concentration for a specified time. Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Cell Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: After incubation, 1X binding buffer is added, and the cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.
Protocol:
-
Cell Treatment and Fixation: Cells are treated with the N-benzylisatin derivative and harvested. The cells are then washed with PBS and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide and RNase A. RNase A is included to ensure that only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the propidium iodide.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for N-benzylisatin-induced apoptosis and a typical experimental workflow for evaluating its cytotoxicity.
Caption: Proposed Intrinsic Apoptosis Pathway Induced by N-Benzylisatin.
Caption: Experimental Workflow for Cytotoxicity Evaluation.
Conclusion
The compiled data indicates that N-benzylisatin and its derivatives exhibit significant cytotoxic activity against a variety of cancer cell lines. Notably, certain derivatives demonstrate a degree of selectivity for cancer cells over normal cells, as indicated by the selectivity index. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases. Further investigation into the specific molecular targets and the development of derivatives with enhanced selectivity will be crucial for the potential translation of N-benzylisatin-based compounds into clinical use.
Head-to-head comparison of different Benzylisatin synthesis methods
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Benzylisatin, a versatile scaffold in medicinal chemistry, can be synthesized through various methodologies. This guide provides a comparative analysis of common synthesis routes, supported by experimental data, to aid in the selection of the most suitable method based on specific laboratory needs and research goals.
Direct N-Benzylation of Isatin (B1672199): The Predominant Approach
The most frequently reported method for synthesizing N-benzylisatin involves the direct N-alkylation of isatin with a benzyl (B1604629) halide. This approach is favored for its straightforward procedure and generally good yields. Variations in the base and solvent system can be employed to optimize the reaction conditions.
Experimental Protocol: N-Benzylation using Potassium Carbonate
A common and effective protocol for the N-benzylation of isatin utilizes potassium carbonate as the base in a polar aprotic solvent like dimethylformamide (DMF).
Procedure:
-
To a solution of isatin (1 equivalent) in DMF, potassium carbonate (1.3 equivalents) is added, and the mixture is stirred at room temperature.
-
Benzyl halide (e.g., benzyl bromide or benzyl chloride, 1.1 equivalents) is then added to the reaction mixture.
-
The reaction is heated to 80°C and stirred for 12 hours.
-
After completion, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under vacuum.
-
The resulting crude product can be purified by column chromatography on silica (B1680970) gel.[1]
Comparative Analysis of N-Benzylation Conditions
| Method Reference | Base | Solvent | Reaction Time | Temperature | Yield |
| Shakir et al. | K₂CO₃/KI | Acetonitrile | Not Specified | Not Specified | 79% |
| Al-Wabli et al.[2] | CaH₂ | DMF | 30 min (activation) | 45°C | Not explicitly stated for this compound |
| Patent CN111747883A[3] | NaH | DMF | 48 hours | 0°C to RT | 55% |
| El-Faham et al.[4] | K₂CO₃ | DMF (Microwave) | 10 minutes | Not Specified | Not explicitly stated for this compound |
| Sridhar et al.[1] | K₂CO₃ | DMF | 12 hours | 80°C | ~95% (quantitative) |
Note: The yields reported are for the N-benzylation step and may vary based on the specific substrate and reaction scale.
Synthesis of the Isatin Core: Precursor to this compound
While direct N-benzylation is common, the synthesis of the isatin scaffold itself is a critical preceding step. Several classical methods exist for the synthesis of isatins from anilines, which can then be subjected to N-benzylation.
Sandmeyer Isatin Synthesis
This is one of the oldest and most well-known methods for preparing isatins.[5][6][7][8] It involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized using a strong acid like sulfuric acid.
Reaction Workflow: Sandmeyer Isatin Synthesis
Caption: Workflow of the Sandmeyer Isatin Synthesis.
Stolle Isatin Synthesis
The Stolle synthesis is another effective method that involves the condensation of an aniline with oxalyl chloride to form an N-aryloxamic acid chloride, which is then cyclized in the presence of a Lewis acid (e.g., AlCl₃ or BF₃·OEt₂) to yield the isatin.[5][8][9][10] This method is particularly useful for synthesizing N-substituted isatins directly if a secondary aniline is used as the starting material.
Reaction Pathway: Stolle Isatin Synthesis
Caption: General pathway for the Stolle Isatin Synthesis.
Martinet Isatin Synthesis
The Martinet synthesis involves the reaction of an aniline with an ester of mesoxalic acid (or its hydrate) to form a 3-hydroxy-2-oxindole-3-carboxylic acid derivative, which upon oxidative decarboxylation, yields the isatin.[11]
Logical Flow: Martinet Isatin Synthesis
Caption: Logical steps of the Martinet Isatin Synthesis.
Concluding Remarks
The synthesis of this compound is most directly achieved through the N-benzylation of isatin. The choice of base and solvent for this reaction can significantly impact the yield and reaction time, with the K₂CO₃/DMF system under thermal conditions and microwave irradiation showing high efficiency. For the synthesis of the isatin core itself, the Sandmeyer, Stolle, and Martinet syntheses offer classical and reliable routes starting from readily available anilines. The selection of a particular method for isatin synthesis will depend on the substitution pattern of the desired product and the availability of starting materials and reagents. Researchers should consider the overall yield, reaction conditions, and scalability when choosing the most appropriate synthetic strategy for their specific application.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. CN111747883A - 1-Benzylisatin derivative and its synthetic method and use - Google Patents [patents.google.com]
- 4. dovepress.com [dovepress.com]
- 5. biomedres.us [biomedres.us]
- 6. synarchive.com [synarchive.com]
- 7. impactfactor.org [impactfactor.org]
- 8. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 9. synarchive.com [synarchive.com]
- 10. Stollé synthesis - Wikipedia [en.wikipedia.org]
- 11. Martinet dioxindole synthesis - Wikipedia [en.wikipedia.org]
Cross-Validation of Benzylisatin's Biological Activity in Diverse Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of benzylisatin derivatives across various assays. The data presented is compiled from multiple studies to offer a cross-validated perspective on the therapeutic potential of this versatile scaffold.
This compound and its derivatives have emerged as promising candidates in drug discovery, exhibiting a wide spectrum of biological activities. This guide synthesizes quantitative data from anticancer, antiviral, and enzyme inhibition assays to facilitate a comprehensive evaluation of their performance. Detailed experimental protocols for key assays are provided, alongside visualizations of relevant signaling pathways to contextualize the mechanisms of action.
Comparative Analysis of Biological Activities
The therapeutic potential of this compound derivatives is underscored by their varied biological activities. The following sections present a comparative summary of their efficacy in anticancer, antiviral, and enzyme inhibition assays.
Anticancer Activity
This compound derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from antiproliferative assays are summarized below, highlighting their potency against lung, breast, and cervical cancer cells.
| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |
| N-Benzylisatin-aryl hydrazones | A549 (Lung Cancer) | MTT Assay | 4.35 - >100 | [1] |
| N-Benzylisatin-aryl hydrazones | HeLa (Cervical Cancer) | MTT Assay | 7.82 - >100 | [1] |
| N-benzyl-5-bromoindolin-2-ones | MCF-7 (Breast Cancer) | MTT Assay | 2.93 - 39.53 | |
| N-benzyl-5-bromoindolin-2-ones | A549 (Lung Cancer) | MTT Assay | 5.21 - >50 |
Antiviral Activity
Isatin derivatives, the parent scaffold of this compound, are known for their broad-spectrum antiviral properties. While specific cross-validation studies on the same this compound derivatives are limited, the available data on related compounds indicate potential antiviral efficacy, particularly against HIV and HCV.
| Compound Class | Virus | Assay | EC50 (µM) | Reference |
| Isatin β-thiosemicarbazones | HIV-1 | CEM Cell Line | 2.62 - >14.50 | [2] |
| Aminopyrimidinimino isatins | HIV-1 | MT-4 Cells | 12.1 - 62.1 (µg/mL) | [2] |
| Aminopyrimidinimino isatins | HCV | Huh-7.5 Cells | >50 (µg/mL) | [2] |
Enzyme Inhibitory Activity
This compound derivatives have been identified as inhibitors of key enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and histone deacetylase 6 (HDAC6). This inhibitory action suggests their potential as therapeutic agents for conditions like Alzheimer's disease.
| Compound Class | Enzyme | Assay Type | Activity | Reference |
| 1-Benzylisatin derivatives | Acetylcholinesterase | Enzymatic Assay | Good Inhibitory Activity | |
| 1-Benzylisatin derivatives | Histone Deacetylase 6 | Enzymatic Assay | Good Inhibitory Activity |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.[3]
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
VEGFR-2 Kinase Assay
This assay measures the inhibitory effect of compounds on the kinase activity of Vascular Endothelial Growth Factor Receptor 2.
-
Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2. A luminogenic kinase assay reagent is used to measure the remaining ATP, where the light signal is inversely proportional to the kinase activity.
-
Procedure:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the test compound (this compound derivative), purified recombinant VEGFR-2 enzyme, and the substrate (e.g., poly(Glu, Tyr) 4:1).[4]
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[4]
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo™) to stop the enzymatic reaction and measure the remaining ATP.
-
Luminescence Reading: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
-
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells.[5][6]
-
Procedure:
-
Cell Treatment: Treat cells with the this compound derivative for a specified time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[5]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
-
Cell Cycle Analysis using Propidium Iodide
This method determines the distribution of cells in different phases of the cell cycle.
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[7][8]
-
Procedure:
-
Cell Treatment: Treat cells with the this compound derivative.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[7]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[9]
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a colorimetric assay to measure AChE activity and its inhibition.
-
Principle: Acetylthiocholine (B1193921) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[10][11]
-
Procedure:
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate (B84403) buffer (pH 8.0), DTNB, and the test compound (this compound derivative).
-
Enzyme Addition: Add the AChE enzyme to the mixture and pre-incubate.
-
Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).[10]
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and the percentage of enzyme inhibition to determine the IC50 value.
-
Histone Deacetylase 6 (HDAC6) Inhibition Assay
This is a fluorometric assay to measure the activity of HDAC6.
-
Principle: A fluorogenic substrate containing an acetylated lysine (B10760008) is deacetylated by HDAC6. A developer solution is then added, which cleaves the deacetylated substrate, releasing a fluorophore. The fluorescence intensity is directly proportional to the HDAC6 activity.[12][13]
-
Procedure:
-
Reaction Setup: In a 96-well plate, incubate the recombinant HDAC6 enzyme with the fluorogenic substrate in the presence of the test compound (this compound derivative).
-
Development: Stop the reaction and add the developer solution.
-
Incubation: Incubate to allow for the cleavage of the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
To provide a deeper understanding of the biological activities of this compound, this section visualizes the key signaling pathways implicated in its mechanism of action.
VEGF Signaling Pathway in Angiogenesis
This compound derivatives that inhibit VEGFR-2 interfere with this critical pathway in tumor growth and proliferation.
Caption: Inhibition of the VEGF signaling pathway by this compound derivatives.
Cholinergic Signaling and Alzheimer's Disease
Inhibition of acetylcholinesterase by this compound derivatives can increase acetylcholine (B1216132) levels, a key therapeutic strategy for Alzheimer's disease.
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Role of HDAC6 in Cellular Processes
HDAC6's diverse roles in deacetylating non-histone proteins make it a compelling therapeutic target.
Caption: Inhibition of HDAC6 and its impact on cellular functions.
This guide provides a foundational understanding of the multifaceted biological activities of this compound derivatives. The presented data and protocols are intended to support further research and development in harnessing the therapeutic potential of this chemical scaffold.
References
- 1. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Benchmarking Benzylisatin Derivatives: A Comparative Guide to Enzyme Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzyme inhibitory performance of Benzylisatin derivatives against established inhibitors. The data presented is supported by experimental findings to facilitate informed decisions in drug discovery and development.
This compound and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide focuses on their efficacy as enzyme inhibitors, comparing their performance against well-known inhibitors targeting key enzymes implicated in various diseases. The following sections present a comparative analysis of their inhibitory potential against cholinesterases, carbonic anhydrases, and kinases, supported by quantitative data and detailed experimental methodologies.
Comparative Inhibitory Activity
To provide a clear and objective comparison, the inhibitory activities of various this compound derivatives are presented alongside those of standard, well-established enzyme inhibitors. The data, primarily in the form of half-maximal inhibitory concentration (IC50) values, are summarized in the tables below. Lower IC50 values indicate greater potency.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the nervous system, and their inhibition is a key therapeutic strategy for Alzheimer's disease.[1] Several this compound derivatives have been investigated for their potential to inhibit these enzymes.
| Compound Class | Derivative/Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| This compound Derivative | 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | AChE | 0.91 ± 0.045 | [2] |
| This compound Derivative | Indolinone derivative 108a | AChE | 0.00044 | [3] |
| Known Inhibitor | Donepezil (B133215) | AChE | 0.14 ± 0.03 | [2] |
| Known Inhibitor | Donepezil | AChE | 0.022 | [3] |
| Known Inhibitor | Rivastigmine | AChE | - | [4] |
| This compound Derivative | 4a | BuChE | 7.41 ± 0.44 | [5] |
| Known Inhibitor | Eserine (Physostigmine) | BuChE | - | [6] |
Note: IC50 values can vary depending on the specific experimental conditions. Data from different sources should be compared with caution.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[7]
| Compound Class | Derivative/Inhibitor | Target Enzyme | Docking S-score (kcal/mol) | Reference |
| Isatin-sulfonamide Derivative | Compound II (fluoro substituent) | CA XII | -6.89 | [7] |
| Isatin-sulfonamide Derivative | Compound III (methoxy substituent) | CA XII | -7.12 | [7] |
| Isatin-sulfonamide Derivative | Compound IV (methyl substituent) | CA XII | -6.75 | [7] |
| Known Inhibitor | Acetazolamide | CA XII | -5.82 | [7] |
Note: The data for carbonic anhydrase inhibitors is presented as docking scores, which predict binding affinity. A more negative score suggests a more favorable interaction.
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[8] Certain isatin (B1672199) derivatives have shown potent inhibitory activity against various kinases.
| Compound Class | Derivative/Inhibitor | Target Kinase | IC50 (µM) | Reference |
| Tricyclic Isatin Derivative | 5d | DYRK1A, DYRK1B, PIM1, Haspin, HIPK1-3, IRAK1, NEK10, DAPK1-3 | Nanomolar/Submicromolar affinity | [9] |
| N-benzylisatin-aryl hydrazone | 6c | Antiproliferative activity | Comparable to Gefitinib | [10] |
| 5-phenylisatin (B182446) derivative | 2m | Cytotoxic activity (K562 cells) | 0.03 | [11] |
| Known Inhibitor | Gefitinib | EGFR Kinase | - | [10] |
Experimental Protocols
Standardized and validated methodologies are crucial for the accurate assessment of enzyme inhibition. The following are detailed protocols for the key experiments cited in this guide.
Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure the activity of cholinesterases.[12][13][14]
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.
Reagents:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution in deionized water
-
AChE or BChE enzyme solution (concentration to be optimized)
-
Test compounds (this compound derivatives and known inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Plate Setup: In a 96-well microplate, prepare the following:
-
Blank: 170 µL Phosphate Buffer + 10 µL solvent + 10 µL deionized water
-
Enzyme Control (No inhibitor): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.
-
-
Pre-incubation: Mix the contents of each well gently and incubate the plate for 10-15 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of the 14 mM ATCI or BTCI solution to all wells except the blank to start the reaction. To the blank, add 10 µL of deionized water. The final volume in each well should be 180 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (slope) for each well. The percentage inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carbonic Anhydrase Inhibition Assay
This assay measures the esterase activity of carbonic anhydrase.[15][16]
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) to the chromogenic product p-nitrophenol, which can be monitored by the increase in absorbance at 400-405 nm. The presence of an inhibitor reduces the rate of this reaction.
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)
-
Human Carbonic Anhydrase (hCA) enzyme solution
-
Substrate Solution (3 mM pNPA in assay buffer with a minimal amount of acetonitrile)
-
Test compounds and known inhibitors at various concentrations
Procedure:
-
Plate Setup: In a 96-well plate, add:
-
Blank: 190 µL of Assay Buffer.
-
Enzyme Control (No inhibitor): 180 µL of Assay Buffer + 10 µL of hCA enzyme solution.
-
Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of test compound/reference inhibitor solution.
-
-
Initiation of Reaction: Add 10 µL of the 3 mM pNPA substrate solution to all wells. The final volume will be 200 µL.
-
Measurement: Immediately measure the increase in absorbance at 400-405 nm in a kinetic mode for a set period (e.g., 10-15 minutes) at a constant temperature.
-
Data Analysis: Determine the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve. Calculate the percentage of inhibition and subsequently the IC50 value as described for the cholinesterase assay.
Kinase Inhibition Assay
A common method for assessing kinase activity is to measure the amount of ATP consumed or ADP produced during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method.[17][18]
Principle: This assay quantifies the amount of ADP produced in a kinase reaction. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent then converts the ADP to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Reagents:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds and known inhibitors
-
ADP-Glo™ Reagent
-
Kinase-Glo® Reagent
Procedure:
-
Kinase Reaction Setup: In a white assay plate, add the diluted test compound or vehicle control. Add the kinase and its specific substrate.
-
Initiation of Kinase Reaction: Add ATP to start the reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Signal Generation: Add Kinase-Glo® Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the amount of kinase inhibition. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing the Workflow
The following diagrams illustrate the general workflows for enzyme inhibition screening and a representative signaling pathway.
Caption: A generalized workflow for screening enzyme inhibitors.
Caption: Inhibition of Acetylcholinesterase in the cholinergic synapse.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wiadomoscilekarskie.pl [wiadomoscilekarskie.pl]
- 8. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 14. japsonline.com [japsonline.com]
- 15. benchchem.com [benchchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. benchchem.com [benchchem.com]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
A Comparative Analysis of N-benzylisatin and N-phenethylisatin Cytotoxicity for Cancer Research
In the landscape of anticancer drug discovery, isatin (B1672199) (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities. Among these, N-substituted isatins, particularly N-benzylisatin and N-phenethylisatin, have garnered significant attention for their cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of these two compounds, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.
Quantitative Cytotoxicity Data
The following table summarizes the IC50 values of various N-benzylisatin and N-phenethylisatin derivatives against a range of cancer cell lines. It is crucial to note that these values are influenced by the specific substitutions on the isatin core and the experimental conditions employed in each study.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| N-benzylisatin Derivatives | |||
| (E)-1-benzyl-3-((4-hydroxybenzylidene)hydrazono)indolin-2-one | A549 (Lung Carcinoma) | 4.35 | [1] |
| HeLa (Cervical Cancer) | 4.09 | [1] | |
| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin | K562 (Leukemia) | 0.03 | [2] |
| N-phenethylisatin Derivatives | |||
| 5,7-dibromo-N-phenethylisatin | U937 (Histiocytic Lymphoma) | Not explicitly stated, but part of a series with potent activity | [3] |
| Jurkat (T-cell Leukemia) | Not explicitly stated, but part of a series with potent activity | [3] | |
| MDA-MB-231 (Breast Adenocarcinoma) | Not explicitly stated, but part of a series with potent activity | [3] |
Note: The presented IC50 values are for specific derivatives and not the parent compounds. Direct comparison should be made with caution due to variations in chemical structures and experimental protocols across different studies.
Experimental Protocols
The cytotoxicity of N-benzylisatin and N-phenethylisatin derivatives is predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (N-benzylisatin or N-phenethylisatin derivatives). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.[4]
-
MTT Addition: After the incubation period, a sterile MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for another 2-4 hours.[5][6]
-
Formazan (B1609692) Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or acidic isopropanol, is added to each well to dissolve the purple formazan crystals formed by viable cells.[4][6]
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of N-benzylisatin and N-phenethylisatin are mediated through the induction of apoptosis, or programmed cell death.
N-benzylisatin: Caspase-Dependent Apoptosis
Studies on N-benzylisatin derivatives suggest a mechanism of action that involves the activation of the caspase cascade, a crucial component of the apoptotic pathway. Specifically, N-benzylisatin sulfonamide analogues have been identified as potent inhibitors of caspase-3 and caspase-7, which are key executioner caspases.[7] The inhibition of these caspases can paradoxically lead to the induction of apoptosis in cancer cells through alternative pathways or by sensitizing them to other apoptotic stimuli. The proposed pathway involves the activation of initiator caspases (like caspase-8 or -9) which in turn activate the executioner caspases, leading to the cleavage of cellular substrates and ultimately, cell death.[8]
Caption: Proposed apoptotic pathway for N-benzylisatin.
N-phenethylisatin: Cytotoxic Mechanism
The precise signaling pathway for N-phenethylisatin-induced cytotoxicity is less defined in the available literature. However, based on the general understanding of isatin derivatives' mechanisms, it is plausible that N-phenethylisatin also induces apoptosis. The initiation of this process could be through various cellular stresses, leading to the activation of apoptotic signaling cascades. Further research is required to fully elucidate the specific molecular targets and pathways involved in N-phenethylisatin's cytotoxic action.
Experimental Workflow
The general workflow for assessing the cytotoxicity of N-benzylisatin and N-phenethylisatin is a multi-step process that involves careful planning and execution of cell-based assays.
Caption: General experimental workflow for cytotoxicity assessment.
Conclusion
Both N-benzylisatin and N-phenethylisatin, along with their derivatives, demonstrate significant cytotoxic potential against a variety of cancer cell lines. The available data suggests that N-benzylisatin derivatives can be highly potent, with some exhibiting IC50 values in the nanomolar range. The mechanism of action for N-benzylisatin appears to be linked to the induction of apoptosis through the caspase cascade. While the cytotoxic effects of N-phenethylisatin are evident, further investigation is needed to delineate its specific signaling pathways. The MTT assay remains a robust and widely used method for quantifying the cytotoxic effects of these compounds. Future head-to-head comparative studies of the parent N-benzylisatin and N-phenethylisatin are warranted to provide a more definitive assessment of their relative potencies and to guide the rational design of more effective isatin-based anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. N-benzylisatin sulfonamide analogues as potent caspase-3 inhibitors: synthesis, in vitro activity, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzylisatin: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Benzylisatin in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
This compound is a chemical compound that requires careful management due to its potential health hazards. As a substance classified with specific hazard warnings, proper disposal is not just a matter of regulatory compliance but a critical component of laboratory safety. Adherence to the following protocols will mitigate risks and ensure that waste is managed in accordance with the highest safety standards.
Hazard Assessment and Safety Precautions
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Hazard Statement |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, regional, and national regulations. The following procedure is a general guideline and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) department.
-
Waste Identification and Segregation :
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be classified as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
-
Containerization :
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top cap is recommended.
-
Ensure the container is in good condition and not contaminated on the exterior.
-
-
Labeling :
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).
-
Include the accumulation start date on the label.
-
-
Storage :
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
-
Disposal :
Emergency Procedures
In the event of a spill or exposure, follow these emergency procedures:
-
Spill : For small spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[4] Collect the contaminated absorbent material in a sealed container and label it as hazardous waste for disposal.[4] For large spills, evacuate the area and contact your institution's EHS department immediately.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[2][5] Remove contaminated clothing.
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2][5] Seek medical attention.
-
Inhalation : Move the individual to fresh air. If they feel unwell, seek medical attention.[5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][5]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Navigating Benzylisatin: A Guide to Safe Handling and Disposal
For Immediate Use by Laboratory Professionals
Hazard Identification and Safety Summary
Benzylisatin is classified as an irritant. All personnel handling this chemical must be thoroughly familiar with its potential dangers.
| Safety and Hazard Data for 1-Benzylisatin | |
| GHS Classification | Skin irritation (Category 2)[1] Serious eye irritation (Category 2A)[1] May cause respiratory irritation (Specific target organ toxicity, single exposure; Category 3)[1] |
| Signal Word | Warning |
| Primary Hazards | Irritant[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P319: Get medical help if you feel unwell. P321: Specific treatment (see supplemental first aid instruction on this label). P332+P317: If skin irritation occurs: Get medical help. P337+P317: If eye irritation persists: Get medical help. P362+P364: Take off contaminated clothing and wash it before reuse. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Caption: Summary of known safety and hazard data for 1-Benzylisatin.
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedures is mandatory for all personnel handling this compound.
1. Engineering Controls and Preparation:
-
Ventilation: All handling of this compound, including weighing and transfer, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Work Area: Designate a specific area for handling this compound. Ensure the area is clean, uncluttered, and equipped with an emergency eyewash station and safety shower.
-
Equipment: Have all necessary equipment (spatulas, weigh boats, containers) and waste disposal containers readily available before starting work.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.
-
Gloves: Wear nitrile or neoprene gloves that are appropriate for handling chemical irritants. Inspect gloves for any signs of damage before use.
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with the appropriate cartridge is necessary.
3. Handling and Use:
-
Weighing and Transfer:
-
Place a tared weigh boat on the balance inside the chemical fume hood.
-
Carefully transfer the required amount of this compound to the weigh boat using a clean spatula.
-
Avoid creating dust. If dust is generated, allow it to settle before proceeding.
-
Securely close the primary container of this compound immediately after use.
-
Transfer the weighed compound to the reaction vessel within the fume hood.
-
-
In Solution:
-
When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
If the process generates heat, ensure the vessel is adequately cooled.
-
4. Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Store in a locked cabinet or other secure location to restrict access.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Classification: this compound waste should be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, leak-proof hazardous waste container.
-
Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office or a licensed chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
Contingency Plan: Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
1. Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][3][4] Remove any contaminated clothing while continuing to flush.[2][3] If irritation persists, seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2][3][4] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult or has stopped, provide artificial respiration if you are trained to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6][7] Seek immediate medical attention.[5]
2. Spills:
-
Minor Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite (B1170534) or sand.
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent and wipe clean.
-
Place all cleanup materials in the hazardous waste container.
-
-
Major Spills (outside a fume hood or large volume):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, extinguish all nearby ignition sources.
-
Close the laboratory doors to contain the spill.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a major spill without specialized training and equipment.
-
Safe Handling Workflow
References
- 1. gov.uk [gov.uk]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 4. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
